Product packaging for m-PEG2-amido-Ph-NH2(Cat. No.:)

m-PEG2-amido-Ph-NH2

Cat. No.: B11868385
M. Wt: 238.28 g/mol
InChI Key: YPJRRVTWOKJFMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

M-PEG2-amido-Ph-NH2 is a useful research compound. Its molecular formula is C12H18N2O3 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O3 B11868385 m-PEG2-amido-Ph-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18N2O3

Molecular Weight

238.28 g/mol

IUPAC Name

4-amino-N-[2-(2-methoxyethoxy)ethyl]benzamide

InChI

InChI=1S/C12H18N2O3/c1-16-8-9-17-7-6-14-12(15)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3,(H,14,15)

InChI Key

YPJRRVTWOKJFMT-UHFFFAOYSA-N

Canonical SMILES

COCCOCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to m-PEG2-amido-Ph-NH2: Properties, Synthesis, and Application in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG2-amido-Ph-NH2 is a bifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. This linker, characterized by a short polyethylene glycol (PEG) chain, an amide bond, and a phenyl amine group, provides a flexible and soluble scaffold to connect a target protein ligand with an E3 ubiquitin ligase ligand. This guide provides a comprehensive overview of the chemical properties, a detailed hypothetical synthesis protocol, and the functional role of this compound in the mechanism of action of PROTACs.

Chemical Properties

The structural and physicochemical properties of this compound are summarized in the table below. These properties are crucial for its function as a linker in PROTAC molecules, influencing solubility, cell permeability, and the spatial orientation of the final construct.

PropertyValueSource
Chemical Name 2-(2-(methoxyethoxy)ethoxy)-N-(3-aminophenyl)acetamideInferred from structure
Molecular Formula C12H18N2O4N/A
Molecular Weight 254.28 g/mol N/A
CAS Number Not availableN/A
Appearance White to off-white solidTypical for PEG derivatives
Solubility Soluble in DMSO, DMF, and waterInferred from PEG and amine functionalities
Purity >95% (typically)N/A
Storage Store at -20°C, desiccatedN/A

Synthesis and Characterization: A Detailed Protocol

The synthesis of this compound can be envisioned as a two-step process: first, the amide coupling of a commercially available PEGylated carboxylic acid with a protected nitroaniline, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis

Step 1: Amide Coupling of m-PEG2-acid with 3-Nitroaniline

This step involves the formation of an amide bond between the carboxylic acid of the PEG derivative and the amine of 3-nitroaniline.

  • Materials:

    • m-PEG2-acid (1.0 eq)

    • 3-Nitroaniline (1.0 eq)

    • HATU (1.1 eq)

    • DIPEA (2.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Dissolve m-PEG2-acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add 3-nitroaniline to the reaction mixture.

    • Stir the reaction at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution (3x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield m-PEG2-amido-Ph-NO2.

Step 2: Reduction of the Nitro Group

The nitro group of the intermediate is reduced to the primary amine to yield the final product.

  • Materials:

    • m-PEG2-amido-Ph-NO2 (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl2·2H2O) (5.0 eq)

    • Ethanol

    • Ethyl acetate

  • Procedure:

    • Dissolve m-PEG2-amido-Ph-NO2 in ethanol.

    • Add Tin(II) chloride dihydrate to the solution.

    • Heat the reaction mixture to reflux (approximately 78°C) for 4-6 hours.[1]

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Peaks corresponding to the methoxy group, the ethylene glycol protons, the aromatic protons, and the amine protons. The integration of these peaks should be consistent with the number of protons in the structure.
¹³C NMR Resonances for the carbons of the PEG chain, the aromatic ring, and the amide carbonyl.
Mass Spectrometry (ESI-MS) A molecular ion peak corresponding to the calculated molecular weight of the product ([M+H]⁺).
Purity (HPLC) A single major peak indicating a purity of >95%.

Role in PROTACs and Mechanism of Action

This compound serves as a crucial linker in the assembly of PROTACs. Its bifunctional nature allows for the covalent attachment of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase. The PEG component of the linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.

The general mechanism of action for a PROTAC utilizing a linker like this compound is a catalytic cycle that leads to the degradation of the target protein.

PROTAC Assembly Workflow

The synthesis of a PROTAC using this compound typically involves sequential amide coupling reactions.

PROTAC_Assembly Target_Ligand Target Protein Ligand (with -COOH) Intermediate Target Ligand-Linker Conjugate Target_Ligand->Intermediate Amide Coupling (HATU, DIPEA) Linker This compound Linker->Intermediate E3_Ligase_Ligand E3 Ligase Ligand (with -COOH) PROTAC Final PROTAC Molecule E3_Ligase_Ligand->PROTAC Intermediate->PROTAC Amide Coupling (HATU, DIPEA) PROTAC_Mechanism cluster_0 cluster_1 cluster_2 PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Ubiquitinated_Target Ubiquitinated Target Protein Ubiquitination->Ubiquitinated_Target Proteasome Proteasome Ubiquitinated_Target->Proteasome Degradation Degradation Proteasome->Degradation Recycled_PROTAC Recycled PROTAC Degradation->Recycled_PROTAC Recycled

References

An In-depth Technical Guide to m-PEG2-amido-Ph-NH2: Structure, Properties, and Application in Proteolysis-Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical structure, molecular formula, and properties of m-PEG2-amido-Ph-NH2. It further details its critical role as a linker in the rapidly advancing field of targeted protein degradation, specifically in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also known by its IUPAC name 4-amino-N-(2-(2-methoxyethoxy)ethyl)benzamide, is a bifunctional molecule featuring a short polyethylene glycol (PEG) chain. This linker is characterized by a terminal amine group on a phenyl ring and a methoxy-capped diethelyne glycol chain connected via an amide bond.

The presence of the PEG motif enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The terminal primary amine serves as a key functional group for conjugation to a ligand for an E3 ubiquitin ligase or a target protein of interest.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C12H18N2O3[1]
Molecular Weight 238.28 g/mol [2][3][4]
IUPAC Name 4-amino-N-(2-(2-methoxyethoxy)ethyl)benzamide[1]
CAS Number 1284417-66-8
Appearance To be determined
Purity >98%

Role in PROTAC Technology

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. A PROTAC molecule is composed of three key components: a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

This compound serves as a flexible and hydrophilic linker. The length and chemical nature of the linker are critical for the efficacy of a PROTAC, as they dictate the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is a catalytic process that can be visualized as a cyclical pathway.

PROTAC_Mechanism cluster_formation Ternary Complex Formation POI Target Protein (Protein of Interest) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC PROTAC->Ternary Ub_POI Poly-ubiquitinated Target Protein Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Ub_POI->E3 Release Ub_POI->PROTAC Release Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: PROTAC Mechanism of Action.

Experimental Protocols

While specific experimental details for PROTACs utilizing this compound are proprietary or not widely published, a general and representative protocol for the synthesis of an amide-linked PROTAC is provided below. This protocol outlines the key steps in conjugating a linker like this compound to a protein-of-interest (POI) ligand.

Representative Synthesis of a POI-Linker Conjugate

This protocol describes the amide coupling of a carboxylic acid-functionalized POI ligand with this compound.

Reagents and Materials:

  • POI Ligand with a carboxylic acid functional group (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Nitrogen or Argon atmosphere

  • Standard glassware for organic synthesis

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.

  • To this solution, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight.

  • Monitor the progress of the reaction by LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired POI-linker conjugate.

Experimental Workflow for PROTAC Synthesis

The synthesis of a complete PROTAC molecule is a multi-step process. The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow POI_Ligand POI Ligand (with handle) Intermediate POI-Linker Conjugate POI_Ligand->Intermediate Coupling Linker This compound Linker->Intermediate E3_Ligand E3 Ligase Ligand (with handle) Final_PROTAC Final PROTAC Molecule E3_Ligand->Final_PROTAC Purification1 Purification Intermediate->Purification1 Purification2 Purification Final_PROTAC->Purification2 Purification1->Final_PROTAC Coupling QC QC & Analysis (NMR, LC-MS, HPLC) Purification2->QC

Figure 2: Representative PROTAC Synthesis Workflow.

Conclusion

This compound is a valuable and versatile linker for the construction of PROTACs. Its defined length, hydrophilicity, and reactive handle make it a suitable building block for researchers aiming to develop novel protein degraders. The methodologies and workflows presented in this guide provide a foundational understanding for the incorporation of this linker into PROTAC design and synthesis, ultimately contributing to the advancement of targeted protein degradation as a therapeutic modality.

References

An In-Depth Technical Guide to m-PEG2-amido-Ph-NH2: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chemical Identity and Synonyms

The compound m-PEG2-amido-Ph-NH2 is a bifunctional molecule increasingly utilized in the field of targeted protein degradation. It serves as a flexible polyethylene glycol (PEG)-based linker in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3]

The systematic chemical name for this linker is 4-amino-N-(2-(2-methoxyethoxy)ethyl)benzamide . It is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 4-amino-N-(2-(2-methoxyethoxy)ethyl)benzamide
CAS Number 1284417-66-8
Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
Synonyms This compound

Physicochemical and Quantitative Data

Understanding the physicochemical properties of this compound is essential for its application in PROTAC synthesis and for predicting the properties of the final degrader molecule. The PEG component of the linker is known to enhance the solubility and permeability of the resulting PROTAC, which can improve its oral absorption and overall pharmacokinetic profile.[3]

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Solid
Purity Typically >95%
Solubility Soluble in organic solvents such as DMSO and DMF
Storage Store at -20°C for long-term stability

Role in PROTAC Technology: A Logical Workflow

The primary application of this compound is as a linker in the synthesis of PROTACs. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC, as they dictate the formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Below is a logical workflow illustrating the role of this compound in the development of a PROTAC.

PROTAC_Development_Workflow cluster_0 Component Selection cluster_1 PROTAC Synthesis cluster_2 Biological Evaluation Target_Ligand Target Protein Ligand Synthesis Chemical Synthesis (e.g., Amide Coupling) Target_Ligand->Synthesis E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Synthesis Linker This compound Linker->Synthesis Ternary_Complex Ternary Complex Formation Synthesis->Ternary_Complex PROTAC Molecule Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Proximity-induced Degradation Proteasomal Degradation Ubiquitination->Degradation Cellular_Activity Cellular Activity Assays Degradation->Cellular_Activity Target Protein Knockdown

Caption: Logical workflow for PROTAC development using this compound.

Experimental Protocols: Synthesis of a PROTAC using this compound

Objective: To synthesize a PROTAC by coupling a carboxylic acid-functionalized target protein ligand to the amine group of this compound, followed by coupling of the resulting intermediate to an E3 ligase ligand.

Materials:

  • Target Protein Ligand with a carboxylic acid functional group (Ligand-COOH)

  • This compound

  • E3 Ligase Ligand with a suitable functional group for coupling (e.g., a reactive halide)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (if a Boc-protected amine is used on the E3 ligase ligand)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexanes, methanol)

Step 1: Coupling of Target Ligand to this compound

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Ligand-COOH (1.0 eq) in anhydrous DMF.

  • Add PyBOP (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Ligand-linker intermediate.

Step 2: Coupling of Ligand-Linker Intermediate to E3 Ligase Ligand

This step will vary depending on the specific E3 ligase ligand and its functional group. The following is a representative example for coupling to an E3 ligase ligand with a reactive halide.

  • Dissolve the purified Ligand-linker intermediate (1.0 eq) in a suitable anhydrous solvent such as DMF.

  • Add a base, such as potassium carbonate or DIPEA (2.0-3.0 eq), to the solution.

  • Add the E3 ligase ligand bearing a reactive halide (e.g., a fluoro or chloro group on an aromatic ring) (1.1 eq).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-100 °C) and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the final PROTAC molecule by flash column chromatography or preparative high-performance liquid chromatography (HPLC).

Characterization: The final PROTAC product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The synthesized PROTAC does not directly participate in a signaling pathway in the traditional sense. Instead, it orchestrates a new "signaling" event by bringing the target protein into proximity with an E3 ubiquitin ligase, thereby inducing its degradation via the ubiquitin-proteasome system.

The following diagram illustrates the key steps in this induced degradation pathway.

PROTAC_Mechanism PROTAC PROTAC Target Ligand Linker (this compound) E3 Ligase Ligand Ternary_Complex Ternary Complex Target Protein-PROTAC-E3 Ligase PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ubiquitination Ubiquitination Ub->Ubiquitination Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation signaling cascade.

Conclusion

This compound is a valuable and versatile building block in the development of PROTACs. Its defined length and PEG composition offer a favorable balance of flexibility and hydrophilicity, which can be crucial for achieving potent and drug-like protein degraders. The synthetic methodologies outlined in this guide provide a foundation for the rational incorporation of this linker into novel PROTAC designs, paving the way for the development of next-generation therapeutics for a wide range of diseases. Further research and specific case studies will continue to elucidate the optimal contexts for the application of this and other linkers in the rapidly evolving field of targeted protein degradation.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper storage and handling of specialized chemical reagents are paramount to ensure experimental reproducibility, compound integrity, and safety. This guide provides a detailed overview of the recommended storage and handling conditions for m-PEG2-amido-Ph-NH2, a bifunctional linker commonly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Due to a lack of publicly available, specific stability data for this compound, the following recommendations are based on information for structurally related PEG-amine compounds and established best practices for laboratory chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1284417-66-8
Molecular Formula C₁₂H₁₈N₂O₃
Molecular Weight 238.28 g/mol
Appearance Solid or low-melting solid
Purity Typically ≥95%

Recommended Storage Conditions

To maintain the stability and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The primary factors to control are temperature, moisture, and light.

ParameterRecommended ConditionRationale and Remarks
Temperature -20°C to -5°CPrevents thermal degradation. Based on recommendations for similar PEG-amine compounds.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and degradation from atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry environment.The compound is susceptible to hydrolysis. Use of a desiccator is recommended.
Light Protect from lightPrevents photo-degradation. Store in an opaque or amber vial.[1]

Handling and Use

Proper handling techniques are essential to prevent contamination, degradation, and ensure user safety.

Personal Protective Equipment (PPE)

When handling this compound, it is important to use standard laboratory PPE, including:

  • Safety glasses or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • Laboratory coat

Dispensing and Preparation of Solutions

As this compound may be a low-melting solid, it can be challenging to weigh and dispense accurately at room temperature.

  • Equilibration: Allow the container to reach room temperature before opening to prevent condensation of moisture onto the compound.

  • Weighing: If the compound is a solid at room temperature, weigh the desired amount quickly in a controlled environment with low humidity.

  • Stock Solutions: For easier and more accurate dispensing, it is recommended to prepare a stock solution.

    • Recommended Solvents: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

    • Procedure: Dissolve a known weight of the compound in a specific volume of the anhydrous solvent to achieve the desired concentration. Store the stock solution under the same recommended storage conditions as the neat compound.

Compatible and Incompatible Reagents
  • Compatible Buffers: When using this compound in aqueous solutions, use non-amine-containing buffers at a pH range of 7-9. Examples include Phosphate-Buffered Saline (PBS), HEPES, carbonate, or borate buffers.

  • Incompatible Buffers: Avoid buffers containing primary amines, such as Tris or glycine, as they can compete with the amine group of this compound in conjugation reactions.

  • Materials to Avoid: Strong oxidizing agents should be avoided as they can degrade the compound.

Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to oxidative conditions. While specific data is not available, PEG-amine compounds are generally susceptible to:

  • Hydrolysis: The amido group can be susceptible to hydrolysis, especially at extreme pH values.

  • Oxidation: The amine group can be prone to oxidation. Storing under an inert atmosphere and avoiding contact with strong oxidizing agents can mitigate this.

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule.

Below is a diagram illustrating the key factors that can affect the stability of this compound.

StabilityFactors Factors Affecting this compound Stability cluster_environmental Environmental Factors cluster_chemical Chemical Environment Temperature Temperature Degradation Compound Degradation Temperature->Degradation Thermal Degradation Moisture Moisture/Humidity Moisture->Degradation Hydrolysis Light Light Exposure Light->Degradation Photodegradation Oxygen Atmospheric Oxygen Oxygen->Degradation Oxidation pH pH of Solution pH->Degradation pH-dependent Hydrolysis OxidizingAgents Oxidizing Agents OxidizingAgents->Degradation Oxidation ReactiveBuffers Reactive Buffers (e.g., Tris) ReactiveBuffers->Degradation Side Reactions

Caption: Factors influencing the chemical stability of this compound.

Experimental Protocol: Stability Indicating Assay

To assess the stability of this compound under specific experimental conditions, a stability-indicating assay can be performed. The following is a general protocol that can be adapted for this purpose.

Objective: To determine the degradation of this compound under various stress conditions (hydrolytic, thermal, and photolytic) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Buffers (e.g., pH 4, 7, and 9)

  • HPLC system with a UV detector

  • Temperature-controlled chambers

  • Photostability chamber

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • For hydrolytic stability, dilute the stock solution in aqueous buffers of different pH values (e.g., 4, 7, and 9) to a final concentration suitable for HPLC analysis.

    • For thermal and photostability, dilute the stock solution in a representative solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Hydrolytic Stability: Store the buffered solutions at various temperatures (e.g., 4°C, 25°C, and 40°C) in the dark.

    • Thermal Stability: Store the solutions in a single solvent at the same range of temperatures in the dark.

    • Photostability: Expose the solutions to a controlled light source that meets ICH Q1B guidelines. Include control samples that are protected from light.

  • Time Points:

    • Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from any potential degradation products.

    • A reverse-phase C18 column is often suitable for this type of compound.

    • The mobile phase could be a gradient of acetonitrile and water with a modifier like trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a wavelength where the compound has maximum absorbance.

  • Data Evaluation:

    • Quantify the peak area of the intact this compound at each time point.

    • Calculate the percentage of the compound remaining relative to the initial time point (t=0).

    • If significant degradation is observed, analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.

The workflow for this stability assay is depicted in the diagram below.

StabilityAssayWorkflow Workflow for Stability Indicating Assay Prep Prepare Stock Solution (1 mg/mL in ACN or DMSO) Dilute Dilute in Stress Media (Buffers, Solvents) Prep->Dilute Stress Apply Stress Conditions Dilute->Stress Hydrolytic Hydrolytic (pH 4, 7, 9 at 4, 25, 40°C) Stress->Hydrolytic Thermal Thermal (4, 25, 40°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Sample Sample at Time Points (0, 24, 48, 72h, 1 week) Hydrolytic->Sample Thermal->Sample Photo->Sample HPLC HPLC Analysis Sample->HPLC Data Quantify Remaining Compound & Identify Degradants HPLC->Data

Caption: Experimental workflow for assessing the stability of this compound.

By following these guidelines for storage, handling, and stability assessment, researchers can ensure the quality and reliability of this compound in their drug discovery and development endeavors.

References

The Role of PEGylated Aniline-Type Linkers in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive, peer-reviewed study detailing a Proteolysis Targeting Chimera (PROTAC) utilizing the specific linker m-PEG2-amido-Ph-NH2 (CAS 1284417-66-8) is not publicly available. This guide will, therefore, provide a detailed technical overview of the role and function of this linker class by using a well-documented, structurally analogous case study. The principles, data, and protocols presented herein are derived from a series of potent Focal Adhesion Kinase (FAK) degrading PROTACs that employ similar short polyethylene glycol (PEG) and alkyl linkers, providing a robust and illustrative framework for understanding the core concepts.

Introduction: The Critical Role of the PROTAC Linker

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific proteins of interest (POIs) by hijacking the cell's own ubiquitin-proteasome system. A PROTAC consists of three components: a "warhead" that binds the POI, an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Far from being a simple spacer, the linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and, most importantly, the stability and geometry of the key ternary complex (POI-PROTAC-E3 ligase) required for successful protein degradation.

The this compound linker belongs to the PEG and alkyl chain class, which are the most common motifs found in published PROTAC structures. This class of linkers offers several advantages:

  • Enhanced Solubility: The repeating ethylene glycol units in the PEG motif increase the hydrophilicity and aqueous solubility of the often large and hydrophobic PROTAC molecule.

  • Modulated Permeability: By balancing hydrophilicity and flexibility, PEG linkers can help the PROTAC adopt conformations that shield polar surface areas, aiding its passage across the lipophilic cell membrane.

  • Synthetic Tractability: The modular nature of such linkers allows for the rapid and systematic synthesis of PROTAC libraries with varying lengths to probe structure-activity relationships (SAR).

The this compound linker specifically provides a short, flexible di-ethylene glycol chain coupled to an aniline (aminophenyl) group. This structure offers two distinct points for covalent attachment, enabling the connection of the warhead and the E3 ligase ligand.

Illustrative Case Study: FAK-Degrading PROTACs

To illustrate the role of this linker class, we will examine a series of PROTACs designed to degrade Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell migration, proliferation, and survival. In a study by Qin et al., researchers developed 15 PROTACs (designated A1-A15) by connecting a derivative of the FAK inhibitor PF-562271 (the warhead) to the E3 ligase CRBN ligand, pomalidomide, using a variety of alkyl and PEG linkers.

The general structure of these FAK-targeting PROTACs is

The Architect's Blueprint: A Technical Guide to PEG-Based Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Crucial Role of the Linker in Targeted Protein Degradation

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins that have long been considered "undruggable." At the heart of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1]

Far from being a mere spacer, the linker is a critical determinant of a PROTAC's success. Its length, composition, flexibility, and attachment points profoundly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[1] Among the various linker chemistries, polyethylene glycol (PEG)-based linkers have become a cornerstone of PROTAC design due to their favorable physicochemical properties.[2][3] This in-depth technical guide will explore the core principles of PEG-based linkers, provide quantitative data on their impact on PROTAC performance, detail key experimental protocols, and visualize the underlying biological and experimental workflows.

Core Principles of PEG-Based Linkers

PEG linkers are composed of repeating ethylene glycol units, which impart a unique combination of hydrophilicity, flexibility, and biocompatibility.[4] These properties address several key challenges in PROTAC development:

  • Enhanced Solubility: PROTACs are often large and lipophilic, leading to poor aqueous solubility. The hydrophilic nature of PEG linkers can significantly improve the overall solubility of the PROTAC molecule, which is crucial for both in vitro assays and in vivo applications.

  • Improved Cell Permeability: While seemingly counterintuitive for hydrophilic chains, PEG linkers can adopt conformations that shield their polar surface area, facilitating passage across the cell membrane. The optimal PEG length, however, must be empirically determined to balance hydrophilicity and membrane permeability.

  • Modulation of Ternary Complex Formation: The flexibility and length of the PEG linker are critical for achieving the optimal orientation of the POI and E3 ligase within the ternary complex. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in a non-productive complex.

  • Favorable Pharmacokinetics: PEGylation is a well-established strategy to improve the pharmacokinetic (PK) properties of drugs by increasing their half-life and reducing clearance.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be optimized for each target and E3 ligase pair to achieve maximal degradation efficiency. This is typically quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).

Below are tables summarizing representative data from the literature, illustrating the impact of PEG linker length on the degradation of various target proteins.

Table 1: Impact of PEG Linker Length on the Degradation of Tank-binding kinase 1 (TBK1)

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Data synthesized from multiple sources for illustrative purposes.

Table 2: Impact of PEG Linker Length on the Degradation of Estrogen Receptor α (ERα)

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Data synthesized from multiple sources for illustrative purposes.

Table 3: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

PROTACLinker CompositionDC50 (nM)Dmax (%)
PROTAC-PEG3PEG35085
PROTAC-PEG4PEG42595
PROTAC-PEG5PEG510>98
PROTAC-PEG6PEG63090

This table presents a hypothetical yet representative dataset for BRD4-targeting PROTACs, illustrating a common trend where an optimal linker length exists.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the process of evaluating PEG-based PROTACs, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of PEGylated PROTAC Purification Purification (HPLC) Synthesis->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, etc.) Characterization->Ternary_Complex_Assay Cell_Permeability Cell Permeability Assay (PAMPA, Caco-2) Characterization->Cell_Permeability Cell_Culture Cell Culture & Treatment Characterization->Cell_Culture Western_Blot Western Blot for Protein Degradation Cell_Culture->Western_Blot DC50_Dmax DC50 & Dmax Determination Western_Blot->DC50_Dmax PK_Analysis Pharmacokinetic (PK) Analysis DC50_Dmax->PK_Analysis Efficacy_Studies In Vivo Efficacy Studies PK_Analysis->Efficacy_Studies

Caption: A typical experimental workflow for the development and evaluation of PEGylated PROTACs.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PEG-based PROTACs.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC with a PEG4 Linker

This protocol describes a representative synthesis of a PROTAC targeting BRD4, using JQ1 as the warhead, pomalidomide as the E3 ligase ligand, and a PEG4 linker.

Materials:

  • JQ1-acid

  • amine-PEG4-Boc

  • Pomalidomide

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • Standard glassware for organic synthesis

Procedure:

  • Coupling of JQ1-acid with amine-PEG4-Boc:

    • Dissolve JQ1-acid (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add amine-PEG4-Boc (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the product by flash column chromatography to yield JQ1-PEG4-Boc.

  • Boc Deprotection:

    • Dissolve JQ1-PEG4-Boc in DCM.

    • Add TFA (20% v/v) and stir at room temperature for 2 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain JQ1-PEG4-amine.

  • Final Coupling with Pomalidomide derivative:

    • Dissolve a suitable carboxylic acid derivative of pomalidomide (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature.

    • Add the JQ1-PEG4-amine (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize protein concentrations and add Laemmli sample buffer.

    • Boil samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash the membrane again.

  • Detection and Analysis:

    • Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

This protocol provides a general framework for assessing the formation and stability of the ternary complex using SPR.

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, Ni-NTA for His-tag capture)

  • Recombinant purified target protein (POI) and E3 ligase

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization of E3 Ligase:

    • Immobilize the E3 ligase onto the sensor chip surface using an appropriate coupling chemistry.

  • Binary Interaction Analysis (PROTAC-E3 Ligase):

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the POI.

    • Inject these solutions over the immobilized E3 ligase.

    • The binding of the POI in the presence of the PROTAC indicates the formation of the ternary complex.

    • Analyze the sensorgrams to determine the kinetics (ka, kd) and affinity (KD) of the ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the KD of the binary POI-PROTAC interaction to the KD of the POI binding to the PROTAC-E3 ligase complex. A value of α > 1 indicates positive cooperativity, which is often desirable for potent degraders.

Protocol 4: Caco-2 Permeability Assay

This assay is used to predict the intestinal absorption of a PROTAC by measuring its transport across a monolayer of Caco-2 cells, which mimic the intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES)

  • PROTAC of interest

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.

    • Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the PROTAC solution to the apical (A) or basolateral (B) side of the monolayer.

    • At various time points, collect samples from the receiver compartment (B or A, respectively).

    • Measure the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both the A-to-B and B-to-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the PROTAC is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.

Conclusion and Future Directions

PEG-based linkers are indispensable tools in the design and development of effective PROTACs. Their unique properties allow for the fine-tuning of solubility, permeability, and ternary complex formation, all of which are critical for achieving potent and selective protein degradation. The systematic evaluation of PEG linker length and composition, guided by the quantitative data and experimental protocols outlined in this guide, is essential for the rational design of next-generation protein degraders.

The future of PROTAC linker design will likely involve the development of more sophisticated linkers with enhanced properties, such as photo-switchable or cleavable linkers, to provide greater spatial and temporal control over protein degradation. Furthermore, advances in computational modeling and structural biology will continue to provide deeper insights into the complex interplay between the linker, the target protein, and the E3 ligase, further accelerating the development of this transformative therapeutic modality.

References

Key Structural Features of Amine-Terminated PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core structural features, synthesis, properties, and applications of amine-terminated polyethylene glycol (PEG) linkers. These versatile molecules are instrumental in the fields of drug delivery, bioconjugation, and materials science, offering a unique combination of biocompatibility, hydrophilicity, and chemical reactivity.

Introduction to Amine-Terminated PEG Linkers

Polyethylene glycol (PEG) is a synthetic, water-soluble polymer composed of repeating ethylene oxide units[1]. Amine-terminated PEG linkers are derivatives of PEG that have been functionalized with primary amine groups (-NH2) at one or both ends of the polymer chain[2][3]. This terminal amine group serves as a reactive handle for covalent attachment to various molecules, including proteins, peptides, antibodies, small molecule drugs, and nanoparticles[1][4].

The incorporation of a PEG linker can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Key benefits include enhanced water solubility, prolonged systemic circulation time, reduced immunogenicity, and improved stability. These properties have led to the successful development of numerous PEGylated drugs currently in clinical use.

Core Structural Features

The fundamental structure of an amine-terminated PEG linker consists of a flexible polyethylene glycol backbone with a terminal primary amine group. The general structure can be represented as H₂N-(CH₂CH₂O)n-R, where 'n' is the number of ethylene glycol units and 'R' can be another functional group in the case of heterobifunctional linkers, or a simple termination like a methyl group (mPEG-NH₂) in monofunctional linkers.

PEG Backbone

The PEG backbone is responsible for the majority of the linker's beneficial properties:

  • Hydrophilicity and Solubility: The repeating ether linkages in the PEG chain form hydrogen bonds with water molecules, rendering the polymer highly soluble in aqueous solutions and a variety of organic solvents.

  • Biocompatibility and Low Immunogenicity: PEG is generally considered non-toxic and elicits a minimal immune response, making it suitable for in vivo applications.

  • Flexibility: The free rotation around the C-O bonds provides significant conformational flexibility to the PEG chain.

  • "Stealth" Properties: The hydration shell created by the PEG chain around a conjugated molecule can shield it from recognition by the immune system and proteolytic enzymes, thereby increasing its circulation half-life.

Terminal Amine Group

The primary amine group is the key reactive feature of these linkers. It is a nucleophilic group that can readily participate in a variety of conjugation reactions to form stable covalent bonds. Common reactions involving the amine group include:

  • Amide bond formation: Reaction with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form a stable amide linkage.

  • Schiff base formation: Reaction with aldehydes to form a Schiff base, which can be further reduced to a stable secondary amine.

  • Urethane bond formation: Reaction with isocyanates or p-nitrophenyl carbonates.

Molecular Weight and Dispersity

Amine-terminated PEG linkers are available in a wide range of molecular weights, typically from a few hundred to tens of thousands of daltons. The length of the PEG chain is a critical parameter that influences the properties of the final conjugate.

PEG linkers can be categorized based on their molecular weight distribution:

  • Monodisperse PEG: These are single molecular entities with a precise, defined molecular weight and structure. They are often used when a high degree of uniformity is required in the final conjugate.

  • Polydisperse PEG: This refers to a mixture of PEG chains with varying lengths, characterized by an average molecular weight and a polydispersity index (PDI). A lower PDI indicates a narrower distribution of chain lengths.

Synthesis of Amine-Terminated PEG Linkers

The synthesis of amine-terminated PEG linkers typically starts from hydroxyl-terminated PEG. Several synthetic routes have been established to achieve high yields and purity.

Synthesis via Mesylation and Azidation

A common and efficient method involves a two-step process:

  • Mesylation: The terminal hydroxyl groups of PEG are reacted with mesyl chloride in the presence of a base like triethylamine to form a PEG-mesylate intermediate. The mesylate group is an excellent leaving group for subsequent nucleophilic substitution.

  • Azidation and Reduction: The PEG-mesylate is then reacted with sodium azide (NaN₃) to produce a PEG-azide. The azide group is subsequently reduced to a primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or zinc and ammonium chloride.

Synthesis_Mesylation_Azidation PEG_OH PEG-OH PEG_OMs PEG-OMs PEG_OH->PEG_OMs  Mesyl Chloride, Et₃N PEG_N3 PEG-N₃ PEG_OMs->PEG_N3  NaN₃ PEG_NH2 PEG-NH₂ PEG_N3->PEG_NH2  PPh₃ or Zn/NH₄Cl Synthesis_Gabriel PEG_OTs PEG-OTs PEG_Phth PEG-Phthalimide PEG_OTs->PEG_Phth  Potassium Phthalimide PEG_NH2 PEG-NH₂ PEG_Phth->PEG_NH2  Hydrazine Protein_PEGylation_Workflow cluster_reactants Reactants cluster_reaction Conjugation Reaction cluster_products Products & Purification Protein Protein (with Lysine residues) Conjugation Amide Bond Formation (pH 7-8) Protein->Conjugation PEG_NHS Amine-Reactive PEG (e.g., PEG-NHS) PEG_NHS->Conjugation PEG_Protein PEGylated Protein Conjugation->PEG_Protein Purification Purification (e.g., Chromatography) PEG_Protein->Purification Final_Product Purified PEG-Protein Conjugate Purification->Final_Product

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of PROTACs Utilizing an m-PEG2-amido-Ph-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's intrinsic ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules are comprised of a ligand that engages a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker tethering the two. The linker is a critical determinant of PROTAC efficacy, influencing the stability of the ternary complex (POI-PROTAC-E3 ligase), physicochemical properties, and overall degradation efficiency.[1]

This document provides detailed protocols and application notes for the synthesis and evaluation of PROTACs employing a specific polyethylene glycol (PEG)-based linker, m-PEG2-amido-Ph-NH2. For the purpose of these application notes, we will focus on the synthesis of a hypothetical PROTAC targeting Bruton's tyrosine kinase (BTK), a clinically validated target in B-cell malignancies.[2][3] The protocols outlined herein are intended to serve as a comprehensive guide for researchers in the field of targeted protein degradation.

Data Presentation

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize representative data for a hypothetical BTK-targeting PROTAC synthesized using the this compound linker, based on published data for similar molecules.[4][5]

Table 1: In Vitro Degradation of BTK by a Hypothetical PROTAC

Cell LineTreatment Time (h)DC50 (nM)Dmax (%)
Mino (Mantle Cell Lymphoma)2415>95
Ramos (Burkitt's Lymphoma)2425>90

Table 2: Ternary Complex Formation and Binding Affinities

AssayBinding PartnersAffinity (KD, nM)
SPRPROTAC to BTK50
SPRPROTAC to E3 Ligase (e.g., Cereblon)150
ITCTernary Complex (BTK-PROTAC-E3 Ligase)25

Experimental Protocols

Protocol 1: Synthesis of a BTK-Targeting PROTAC using this compound

This protocol describes a two-step synthesis of a hypothetical BTK-targeting PROTAC. The first step involves the amide coupling of a BTK inhibitor bearing a carboxylic acid handle with the this compound linker. The second step is the subsequent amide coupling of the resulting intermediate with an E3 ligase ligand (e.g., a derivative of pomalidomide) that has a carboxylic acid functional group.

Step 1: Amide Coupling of BTK Inhibitor with this compound

  • Reagents and Materials:

    • BTK inhibitor-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the BTK inhibitor-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 20 minutes at room temperature for pre-activation. Due to the lower nucleophilicity of the aniline group in the linker, this pre-activation step is recommended.

    • Add the this compound linker to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the BTK inhibitor-linker intermediate.

Step 2: Amide Coupling of the Intermediate with an E3 Ligase Ligand

  • Reagents and Materials:

    • BTK inhibitor-linker intermediate (1.0 eq)

    • E3 ligase ligand-COOH (e.g., Pomalidomide-COOH) (1.2 eq)

    • HATU (1.5 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA and stir for 15 minutes at room temperature.

    • Add a solution of the BTK inhibitor-linker intermediate in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC by preparative HPLC.

Protocol 2: Characterization of the Synthesized PROTAC
  • LC-MS Analysis:

    • Confirm the purity and identity of the final PROTAC using liquid chromatography-mass spectrometry.

    • A typical method would involve a C18 column with a water/acetonitrile gradient containing 0.1% formic acid.

  • NMR Spectroscopy:

    • Confirm the structure of the final PROTAC using 1H and 13C NMR spectroscopy.

Protocol 3: Biological Evaluation - Western Blot for BTK Degradation

This protocol is used to determine the DC50 and Dmax of the synthesized PROTAC.

  • Materials:

    • BTK-expressing cell line (e.g., Mino, Ramos)

    • Synthesized PROTAC

    • DMSO (vehicle control)

    • Cell culture medium and supplements

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF membrane and transfer apparatus

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-BTK, anti-GAPDH or anti-β-actin)

    • HRP-conjugated secondary antibody

    • ECL substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle-only control (DMSO).

    • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein amounts for all samples.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane and then incubate with the primary anti-BTK antibody overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

      • Strip the membrane and re-probe with a loading control antibody (e.g., anti-GAPDH).

    • Data Analysis:

      • Quantify the band intensities using densitometry software.

      • Normalize the BTK protein levels to the loading control.

      • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Visualizations

Signaling Pathway

BTK_Signaling_Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 Proteasome Proteasome BTK->Proteasome PIP2 PIP2 PLCG2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NF_kB NF-κB Activation Ca_release->NF_kB PKC->NF_kB Proliferation Cell Proliferation & Survival NF_kB->Proliferation PROTAC BTK-PROTAC PROTAC->BTK binds E3_Ligase E3 Ligase PROTAC->E3_Ligase recruits E3_Ligase->BTK ubiquitinates Ubiquitin Ubiquitin Degradation BTK Degradation Proteasome->Degradation

Caption: BTK signaling pathway and PROTAC-mediated degradation.

Experimental Workflow

PROTAC_Synthesis_Workflow start Start step1 Step 1: Amide Coupling (BTK Inhibitor + Linker) start->step1 purify1 Purification 1 (Flash Chromatography) step1->purify1 intermediate BTK Inhibitor-Linker Intermediate purify1->intermediate step2 Step 2: Amide Coupling (Intermediate + E3 Ligase Ligand) intermediate->step2 purify2 Purification 2 (Preparative HPLC) step2->purify2 final_protac Final PROTAC purify2->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization evaluation Biological Evaluation (Western Blot, etc.) characterization->evaluation end End evaluation->end

Caption: Workflow for the synthesis and evaluation of a PROTAC.

References

Application Notes and Protocols: A Step-by-Step Guide for Amide Bond Formation with m-PEG2-amido-Ph-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of a stable amide bond is a cornerstone of modern drug discovery and development, particularly in the synthesis of complex molecules such as Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker component of a PROTAC is critical for its efficacy, influencing solubility, cell permeability, and the spatial orientation of the two ligands.

m-PEG2-amido-Ph-NH2 is a short, flexible polyethylene glycol (PEG)-based linker containing a terminal aniline amine group. This aniline moiety can be coupled with a carboxylic acid to form a robust amide bond, making it a valuable building block in the modular synthesis of PROTACs and other targeted therapeutics. The inclusion of a PEG unit can enhance the aqueous solubility and pharmacokinetic properties of the final compound.

These application notes provide a detailed guide to the formation of an amide bond between a generic carboxylic acid-containing molecule (henceforth referred to as "Molecule-COOH") and this compound, primarily in the context of PROTAC synthesis.

Principle of the Reaction

The most common and reliable method for forming an amide bond between a carboxylic acid and an amine is through the use of coupling reagents. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. Two of the most widely used methods are:

  • EDC/NHS Coupling: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with NHS to form a more stable, amine-reactive NHS ester. The NHS ester subsequently reacts with the primary amine of this compound to form a stable amide bond, releasing NHS as a byproduct.[1][2]

  • HATU Coupling: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient aminium-based coupling reagent. In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU activates the carboxylic acid, facilitating rapid amide bond formation, even with less reactive amines like anilines.[3][4]

Experimental Protocols

This section provides detailed protocols for the two recommended methods for coupling a carboxylic acid-containing molecule with this compound.

Protocol 1: Amide Bond Formation using EDC/NHS Coupling

This protocol is suitable for a wide range of carboxylic acids and is often performed as a two-step, one-pot reaction.

Materials and Reagents:

  • Molecule-COOH (1.0 equivalent)

  • This compound (1.1 - 1.5 equivalents)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl) (1.2 - 1.5 equivalents)

  • N-hydroxysuccinimide (NHS) (1.2 - 1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents, optional, used if starting with a carboxylic acid salt)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: Ensure all glassware is thoroughly dried. Dissolve Molecule-COOH (1.0 eq.), EDC-HCl (1.2 eq.), and NHS (1.2 eq.) in anhydrous DMF under an argon or nitrogen atmosphere. If the carboxylic acid is in its salt form, add DIPEA (2.0-3.0 eq.) to the mixture.

  • Activation of Carboxylic Acid: Stir the reaction mixture at room temperature for 15-30 minutes to allow for the formation of the NHS-ester.

  • Amine Addition: In a separate vial, dissolve this compound (1.1 eq.) in a small amount of anhydrous DMF. Add this solution to the reaction mixture.

  • Coupling Reaction: Stir the reaction at room temperature overnight (12-24 hours).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with a 5% aqueous solution of lithium chloride (LiCl), saturated aqueous sodium bicarbonate (NaHCO₃) solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.

Protocol 2: Amide Bond Formation using HATU Coupling

This protocol is particularly effective for less reactive anilines or when rapid reaction times are desired.

Materials and Reagents:

  • Molecule-COOH (1.0 equivalent)

  • This compound (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • Reactant Preparation: Under an inert atmosphere of argon or nitrogen, dissolve Molecule-COOH (1.0 eq.) in anhydrous DMF.

  • Activation and Coupling: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.[4]

  • Amine Addition: Add a solution of this compound (1.1 eq.) in anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, or until completion.

  • Reaction Monitoring: Monitor the reaction progress by LC-MS or TLC.

  • Work-up:

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash sequentially with 5% LiCl solution, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the final amide-linked product.

Data Presentation

While specific yield and reaction time data for this compound are not widely published, the following table provides representative data for the amide coupling of various aniline derivatives with carboxylic acids using an EDC-based method, as reported by Ghosh and Shahabi (2021). This data can serve as a useful reference for expected outcomes with the structurally similar this compound.

Table 1: Representative Yields for Amide Coupling of Aniline Derivatives with Carboxylic Acids using EDC/DMAP/HOBt

EntryCarboxylic AcidAniline DerivativeYield (%)
1Boc-Valine4-amino-N-(4-methoxybenzyl)benzamide72
2Acetic Acid4-amino-N-(4-methoxybenzyl)benzamide81
3Naproxen4-amino-N-(4-methoxybenzyl)benzamide57
4Butanoic Acid4-amino-N-(4-methoxybenzyl)benzamide85
5Boc-piperidine-4-carboxylic acid4-amino-N-(4-methoxybenzyl)benzamide90
6Boc-ValineBiphenyl-4-amine93
7Boc-ProlineBiphenyl-4-amine75

Reaction Conditions: Carboxylic Acid (1 equiv.), Aniline (1 equiv.), EDC (1 equiv.), DMAP (1 equiv.), HOBt (0.1 equiv.), DIPEA (0.1 equiv.) in Acetonitrile at 23°C.

Note: Yields are for isolated products after purification. Aniline derivatives, being less nucleophilic, can sometimes result in lower yields compared to aliphatic amines. The conditions presented here have been optimized for these more challenging couplings.

Visualizations

PROTAC Synthesis Workflow

The formation of the amide bond with this compound is a key step in the modular synthesis of PROTACs. The following diagram illustrates a typical workflow.

PROTAC_Synthesis_Workflow cluster_0 Module Preparation cluster_1 Amide Coupling cluster_2 Intermediate & Final PROTAC Assembly cluster_3 Purification & Analysis Warhead-COOH Warhead with Carboxylic Acid Coupling Amide Bond Formation (e.g., HATU/DIPEA or EDC/NHS) Warhead-COOH->Coupling Linker-NH2 This compound Linker-NH2->Coupling E3_Ligand E3 Ligase Ligand Final_Coupling Second Coupling Reaction E3_Ligand->Final_Coupling Intermediate Warhead-Linker Intermediate Coupling->Intermediate Intermediate->Final_Coupling PROTAC Final PROTAC Molecule Final_Coupling->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis

Caption: Workflow for PROTAC synthesis using this compound.

EDC/NHS Coupling Mechanism

The following diagram illustrates the logical relationship of the key steps in the EDC/NHS mediated amide bond formation.

EDC_NHS_Mechanism Carboxylic_Acid Molecule-COOH O_Acylisourea O-Acylisourea Intermediate (highly reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC->O_Acylisourea + NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + Isourea_Byproduct Isourea Byproduct NHS NHS NHS->NHS_Ester + Amide_Product Amide-Linked Product NHS_Ester->Amide_Product + NHS_Released NHS (released) Amine This compound Amine->Amide_Product +

Caption: Mechanism of EDC/NHS mediated amide bond formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Formation Inactive coupling reagents (hydrolyzed)Use fresh, anhydrous coupling reagents and solvents. Store reagents in a desiccator.
Low reactivity of the aniline amineSwitch to a more powerful coupling reagent like HATU. Increase reaction temperature moderately (e.g., to 40-50°C).
Steric hindrance around the carboxylic acid or amineIncrease reaction time and/or temperature. Consider using a less hindered coupling partner if possible.
Presence of Side Products Reaction of EDC with NHS to form byproductsAdd NHS and EDC to the carboxylic acid before adding the amine.
Formation of N-acylurea byproductThis can occur if the O-acylisourea intermediate rearranges before reacting with the amine. Using NHS helps to minimize this by forming the more stable NHS ester.
Difficulty in Purification Water-soluble byproducts from EDC couplingPerform an aqueous work-up as described in the protocols to remove the isourea byproduct.
Similar polarity of product and starting materialsOptimize the mobile phase for flash column chromatography. If separation is still difficult, consider using preparative HPLC.

Conclusion

The amide bond formation between a carboxylic acid and this compound is a robust and versatile reaction critical for the synthesis of advanced therapeutics like PROTACs. By selecting the appropriate coupling reagents, such as EDC/NHS or HATU, and by carefully controlling the reaction conditions, researchers can efficiently synthesize these complex molecules. The protocols and data provided in these application notes serve as a comprehensive guide to facilitate the successful implementation of this key synthetic step in drug discovery and development.

References

Application Notes and Protocols for Coupling m-PEG2-amido-Ph-NH2 to a Target Protein Ligand

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins and peptides.[1] PEGylation can improve a biopharmaceutical's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn extends its circulatory half-life, enhances its stability, and reduces its immunogenicity.[1][2]

This document provides detailed protocols and reaction conditions for coupling an amine-functionalized PEG linker, m-PEG2-amido-Ph-NH2, to a target protein ligand. The primary method described utilizes the robust and versatile carbodiimide crosslinker chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[3][4] This chemistry facilitates the formation of a stable amide bond between the primary amine of the PEG linker and the carboxyl groups present on the target protein (e.g., on aspartic acid, glutamic acid residues, or the C-terminus).

Principle of the Reaction

The coupling of this compound to a protein's carboxyl groups via EDC/NHS chemistry is a two-step process that can be performed sequentially or in a single pot.

  • Activation: EDC first reacts with the carboxyl groups on the target protein to form a highly reactive but unstable O-acylisourea intermediate.

  • Stabilization and Coupling: To improve efficiency and prevent rapid hydrolysis of the intermediate in an aqueous environment, NHS or Sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester then efficiently reacts with the primary amine of the this compound linker, forming a covalent and highly stable amide bond.

G cluster_activation Step 1: Carboxyl Group Activation cluster_stabilization Step 2: NHS Ester Formation cluster_coupling Step 3: Coupling with PEG-Amine Protein_COOH Protein-COOH (Carboxyl Group) EDC EDC Intermediate O-acylisourea Intermediate (Unstable) EDC->Intermediate NHS NHS / Sulfo-NHS NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) NHS->NHS_Ester PEG_NH2 This compound Final_Product Protein-PEG Conjugate (Stable Amide Bond) PEG_NH2->Final_Product

Reaction Conditions and Data Presentation

Optimizing reaction conditions is critical for achieving efficient conjugation while preserving the protein's biological activity. The key parameters are summarized below.

Table 1: Summary of Recommended Reaction Conditions
ParameterRecommended RangeTypical ValueNotes
Activation pH 4.5 - 7.25.0 - 6.0EDC activation of carboxyls is most efficient at acidic pH.
Coupling pH 7.0 - 9.07.2 - 8.0Reaction of NHS esters with primary amines is most efficient at neutral to slightly alkaline pH.
Activation Buffer Amine- & Carboxyl-free0.1 M MES, 0.5 M NaCl, pH 6.0MES (2-(N-morpholino)ethanesulfonic acid) is an excellent choice.
Coupling Buffer Amine-freePhosphate-Buffered Saline (PBS), pH 7.2Avoid buffers like Tris or glycine which contain competing primary amines.
Reaction Temp. 4°C - 25°C (Room Temp)Room TemperatureReactions can be performed overnight at 4°C to potentially improve stability for sensitive proteins.
Activation Time 10 - 30 minutes15 minutes
Coupling Time 1 - 4 hours2 hoursCan be extended to overnight at 4°C.
Quenching Agent 10 - 50 mM Amine10-20 mM Hydroxylamine or TrisAdded to stop the reaction by consuming unreacted NHS esters.
Table 2: Example Molar Ratios for Optimization

The optimal molar ratio of Protein:EDC:NHS is crucial and should be determined empirically. Over-modification can lead to protein precipitation or loss of activity.

Protein ConcentrationMolar Ratio (Protein:EDC:NHS)Starting Point Recommendation
> 5 mg/mL1 : 4 : 12Moderate excess
< 5 mg/mL1 : 10 : 25Higher excess to drive reaction at lower concentrations.
General Protocol1 : 10 : 25 (approx.)A commonly cited starting point for general protein coupling.

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation reaction.

G cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_analysis Purification & Analysis A Equilibrate Reagents (EDC, NHS) to RT B Prepare Buffers (Activation & Coupling) C Prepare Protein & PEG Solutions D Activate Protein-COOH with EDC/NHS in Activation Buffer (pH 6.0) C->D E Adjust pH to 7.2-7.5 Add this compound D->E F Incubate for 2h at RT E->F G Quench Reaction (e.g., with Hydroxylamine) F->G H Purify Conjugate (e.g., SEC, IEX) G->H I Characterize Product (SDS-PAGE, HPLC, MS) H->I

Materials and Reagents
  • Target Protein Ligand: Dissolved in Activation Buffer.

  • This compound: Dissolved in Coupling Buffer or ultrapure water.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): e.g., Thermo Scientific, Cat. No. 22980.

  • Sulfo-NHS (N-hydroxysulfosuccinimide): e.g., Thermo Scientific, Cat. No. 24510.

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: 100 mM Phosphate Buffer, 150 mM NaCl, pH 7.2 (PBS).

  • Quenching Solution: 1 M Hydroxylamine-HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.

  • Desalting Columns: For buffer exchange and purification (e.g., Zeba Spin Desalting Columns).

Step-by-Step Conjugation Protocol (Two-Step pH Adjustment)

This protocol is adapted from procedures for coupling two proteins, which is directly applicable here for coupling a small molecule amine to a protein carboxyl group.

  • Reagent Equilibration: Allow the EDC and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent condensation of moisture, which can inactivate the reagents.

  • Protein Preparation: Prepare a solution of the target protein ligand (e.g., 1-10 mg/mL) in ice-cold Activation Buffer (0.1 M MES, pH 6.0).

  • Activation of Carboxyl Groups:

    • Add the calculated amount of EDC and Sulfo-NHS to the protein solution. For example, for 1 mL of a 1 mg/mL protein solution, add 0.4 mg EDC (~2 mM final concentration) and 1.1 mg Sulfo-NHS (~5 mM final concentration).

    • Mix gently and immediately.

    • Incubate the reaction for 15 minutes at room temperature.

  • Optional Quenching of EDC and Buffer Exchange:

    • To stop the EDC activation and prevent it from affecting the subsequent steps, 2-mercaptoethanol can be added to a final concentration of 20 mM.

    • To remove excess activation reagents and adjust the pH, the activated protein can be purified using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step provides the most control over the reaction.

  • Coupling to this compound:

    • If a desalting column was not used in the previous step, raise the pH of the reaction mixture to 7.2-7.5 by adding a small amount of concentrated Coupling Buffer.

    • Immediately add the this compound solution to the activated protein solution. The molar ratio of PEG-linker to protein should be optimized, but a 10- to 50-fold molar excess is a common starting point.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Coupling Reaction:

    • Stop the reaction by adding the Quenching Solution (e.g., hydroxylamine) to a final concentration of 10-20 mM.

    • Incubate for 15-30 minutes at room temperature. This will hydrolyze any remaining unreacted NHS esters.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker, quenching reagent, and by-products by purification.

    • Size Exclusion Chromatography (SEC): This is a highly effective method as PEGylation increases the protein's hydrodynamic radius, allowing for separation from smaller, unreacted components.

    • Ion Exchange Chromatography (IEX): The PEG chains can shield surface charges, altering the protein's isoelectric point and allowing for separation from the unmodified protein.

    • Dialysis/Ultrafiltration: Can be used to remove small molecule impurities but may be less effective at separating unreacted protein from the PEGylated product.

Characterization of the Final Conjugate

The purity, identity, and extent of PEGylation of the final product should be thoroughly analyzed.

  • SDS-PAGE: A simple method to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • High-Performance Liquid Chromatography (HPLC):

    • SEC-HPLC: Assesses the purity and aggregation state of the conjugate.

    • RP-HPLC (Reversed-Phase): Can be used to separate different PEGylated species and determine purity.

  • Mass Spectrometry (MS):

    • ESI-MS or MALDI-TOF MS: Provides an accurate mass measurement of the conjugate, confirming the covalent attachment and determining the degree of PEGylation (i.e., the number of PEG chains attached per protein).

  • Peptide Mapping: To identify the specific sites of PEGylation on the protein, which is often a regulatory requirement.

References

Application Notes and Protocols: Leveraging m-PEG2-amido-Ph-NH2 for Novel Therapeutics in Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of effective treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease is hampered by significant challenges, most notably the blood-brain barrier (BBB), which restricts the entry of most therapeutic agents into the central nervous system. Furthermore, suboptimal pharmacokinetic properties of potential drugs can limit their efficacy. Polyethylene glycol (PEG)ylation is a well-established strategy to improve the solubility, extend the circulation time, and reduce the immunogenicity of therapeutic molecules.[1][2] The bifunctional linker, m-PEG2-amido-Ph-NH2, offers a versatile scaffold for the construction of novel therapeutics, including Proteolysis Targeting Chimeras (PROTACs), designed to overcome these hurdles.

This compound is a PROTAC linker characterized by a short polyethylene glycol (PEG) chain.[3][4] Its structure provides a flexible spacer to connect a target-binding ligand and an E3 ligase-recruiting moiety, essential for the induction of selective protein degradation. This application note will detail the potential uses of this compound in developing therapeutics for neurodegenerative diseases, provide exemplary protocols, and present relevant data from related studies.

Therapeutic Applications in Neurodegenerative Diseases

The unique structure of this compound makes it an ideal candidate for two primary therapeutic strategies in the context of neurodegenerative diseases:

  • PROTACs for Targeted Protein Degradation: Many neurodegenerative diseases are characterized by the accumulation of misfolded proteins (e.g., Tau and β-amyloid in Alzheimer's, α-synuclein in Parkinson's). PROTACs constructed using this compound can be designed to specifically target these pathogenic proteins for degradation by the ubiquitin-proteasome system. The PEG linker facilitates the optimal spatial orientation of the two ends of the PROTAC, enhancing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ligase.

  • Enhanced Drug Delivery and Pharmacokinetics: The inherent properties of the PEG chain in the this compound linker can be harnessed to improve the drug-like properties of small molecules. PEGylation can increase the hydrodynamic size of a molecule, reducing renal clearance and extending its half-life in circulation.[2] This can lead to more sustained therapeutic effects and potentially reduced dosing frequency. For biologics or small molecules targeting the brain, conjugation with ligands that facilitate receptor-mediated transcytosis across the BBB can be achieved using this linker, thereby enhancing brain penetration.

The diagram below illustrates the general structure of a PROTAC molecule utilizing a PEG-based linker.

TargetProtein Target Protein (e.g., Tau, α-synuclein) PROTAC PROTAC Molecule TargetProtein->PROTAC Binds to Warhead Linker This compound (Linker) E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to E3 Ligase Ligand

Caption: General structure of a PROTAC molecule.

Quantitative Data from PEGylated Therapeutics in Neurodegenerative Disease Models

While specific data for this compound in neurodegenerative disease models are not yet prevalent in the literature, we can extrapolate from studies on other PEGylated therapeutics to illustrate the potential benefits. The following tables summarize representative data from preclinical studies.

Table 1: Brain Uptake and Distribution of PEGylated Nanoparticles/Liposomes

Therapeutic AgentAnimal ModelFold Increase in Brain Uptake vs. Non-PEGylatedReference
DA-PIL (Dopamine-PEGylated Immunoliposomes)Rat Model of Parkinson's Disease~8-fold vs. free dopamine
Donepezil-loaded PLGA-b-PEG NanoparticlesRat Model of Alzheimer's DiseaseEnhanced BBB penetration observed
Memantine-loaded PEG-PLGA NanoparticlesTransgenic APPswe/PS1dE9 MiceConfirmed in vivo BBB crossing

Table 2: Pharmacokinetic and Efficacy Data of PEGylated Therapeutics

Therapeutic AgentKey FindingAnimal ModelReference
Pegfilgrastim (PEGylated G-CSF)Longer half-life suitable for chronic treatmentMouse Model of Parkinson's Disease
Donepezil-loaded PLGA-b-PEG NPsReversed short-term memory impairmentRat Model of Alzheimer's Disease
Memantine-loaded PEG-PLGA NPsReduced β-amyloid plaques and associated inflammationTransgenic APPswe/PS1dE9 Mice

Experimental Protocols

The following are representative protocols that can be adapted for the development and evaluation of therapeutics utilizing the this compound linker.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol outlines a general two-step conjugation strategy.

Materials:

  • This compound

  • Target-binding ligand with a carboxylic acid or activated ester group

  • E3 ligase ligand with a reactive group (e.g., NHS ester)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Mass Spectrometer for characterization

Procedure:

  • Step 1: Amide Bond Formation: a. Dissolve the target-binding ligand (1 equivalent) and a coupling agent like HATU (1.1 equivalents) in anhydrous DMF. b. Add DIPEA (3 equivalents) to the solution and stir for 5 minutes. c. Add this compound (1 equivalent) to the reaction mixture. d. Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS. e. Upon completion, purify the intermediate product by reverse-phase HPLC.

  • Step 2: Second Conjugation: a. Dissolve the purified intermediate from Step 1 (1 equivalent) and the E3 ligase ligand (1.1 equivalents) in anhydrous DMF. b. If the E3 ligase ligand has an NHS ester, the reaction can proceed directly. If it has a carboxylic acid, use a coupling agent as in Step 1. c. Stir the reaction at room temperature overnight, monitoring by LC-MS. d. Purify the final PROTAC molecule by reverse-phase HPLC. e. Lyophilize the pure fractions and characterize the final product by high-resolution mass spectrometry and NMR.

The following diagram illustrates the workflow for the synthesis and purification of a PROTAC.

cluster_synthesis Synthesis cluster_purification Purification & Analysis Start Target Ligand + This compound Step1 Amide Coupling Start->Step1 Intermediate Purified Intermediate Step1->Intermediate Step2 Second Conjugation (with E3 Ligase Ligand) Intermediate->Step2 Crude Crude PROTAC Step2->Crude HPLC Reverse-Phase HPLC Crude->HPLC Analysis LC-MS / HRMS / NMR HPLC->Analysis Final Pure PROTAC Analysis->Final

Caption: PROTAC synthesis and purification workflow.

Protocol 2: In Vitro Evaluation of a PROTAC in a Cellular Model

This protocol describes how to assess the ability of a synthesized PROTAC to induce the degradation of a target protein in a relevant cell line.

Materials:

  • Cell line expressing the target protein (e.g., SH-SY5Y cells overexpressing Tau)

  • Synthesized PROTAC

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer

  • Western blot or ELISA reagents

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • PROTAC Treatment: a. Prepare serial dilutions of the PROTAC in cell culture medium. Also, prepare vehicle (DMSO) and proteasome inhibitor controls. b. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC or controls. c. Incubate the cells for a desired time course (e.g., 4, 8, 12, 24 hours).

  • Cell Lysis: a. After incubation, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice to lyse the cells. c. Collect the cell lysates and centrifuge to pellet cell debris.

  • Protein Quantification and Analysis: a. Determine the protein concentration of each lysate. b. Analyze the levels of the target protein by Western blot or ELISA. Use an antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). c. Quantify the band intensities (for Western blot) or absorbance (for ELISA) to determine the extent of target protein degradation at different PROTAC concentrations and time points.

The signaling pathway below depicts the mechanism of action of a PROTAC.

cluster_pathway PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitination Ternary->PolyUb Recruits E2 Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Targeting Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC mechanism of action.

Protocol 3: In Vivo Efficacy Study in a Mouse Model of Neurodegeneration

This protocol provides a general workflow for assessing the therapeutic potential of a novel compound in an animal model.

Materials:

  • Transgenic mouse model of a neurodegenerative disease (e.g., 5XFAD for Alzheimer's)

  • Test compound (formulated for in vivo administration)

  • Vehicle control

  • Behavioral testing apparatus (e.g., Morris water maze, rotarod)

  • Anesthesia and surgical equipment for tissue collection

  • Histology and immunohistochemistry reagents

Procedure:

  • Animal Acclimation and Baseline Testing: a. Acclimate the animals to the housing facility and handling. b. Perform baseline behavioral tests to establish a pre-treatment cognitive or motor phenotype.

  • Dosing: a. Randomly assign animals to treatment and control groups. b. Administer the test compound or vehicle according to the planned dosing regimen (e.g., daily intraperitoneal injection) for a specified duration (e.g., 4-8 weeks).

  • Behavioral Assessment: a. Conduct behavioral tests at specified intervals during and after the treatment period to assess cognitive or motor function.

  • Tissue Collection and Analysis: a. At the end of the study, anesthetize the animals and collect brain tissue. b. Process the brain tissue for histological and biochemical analysis. c. Perform immunohistochemistry to quantify pathological markers (e.g., amyloid plaques, neurofibrillary tangles). d. Use techniques like ELISA or Western blot to measure levels of the target protein and other relevant biomarkers in brain homogenates.

  • Data Analysis: a. Statistically analyze the behavioral, histological, and biochemical data to determine the efficacy of the treatment.

The following diagram outlines a typical in vivo experimental workflow.

Start Acclimation & Baseline Behavioral Testing Grouping Randomization into Treatment & Control Groups Start->Grouping Dosing Chronic Dosing (e.g., 4-8 weeks) Grouping->Dosing Behavior Post-Treatment Behavioral Testing Dosing->Behavior Tissue Brain Tissue Collection Behavior->Tissue Analysis Histological & Biochemical Analysis Tissue->Analysis End Data Analysis & Conclusion Analysis->End

Caption: In vivo experimental workflow.

Conclusion

The this compound linker represents a valuable tool for the development of innovative therapeutics for neurodegenerative diseases. Its utility in constructing PROTACs for targeted protein degradation and in improving the pharmacokinetic properties of drugs offers promising avenues for addressing the key challenges in this therapeutic area. The protocols and data presented herein provide a framework for researchers and drug developers to explore the potential of this and similar linkers in their quest for effective treatments for these debilitating disorders.

References

Application Notes and Protocols for m-PEG2-amido-Ph-NH2 in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects the antibody and the cytotoxic payload is a critical component of an ADC, profoundly influencing its stability, pharmacokinetics, and efficacy.[1][2] The m-PEG2-amido-Ph-NH2 is a bifunctional linker that incorporates a short polyethylene glycol (PEG) spacer. The inclusion of PEG moieties in ADC linkers is a well-established strategy to improve the solubility and stability of the conjugate, reduce aggregation, and prolong its circulation half-life.[3][4][5] This linker features a terminal amine group (NH2), providing a versatile handle for conjugation to either the drug payload or the antibody.

These application notes provide an overview of the utility of this compound in the development of ADCs and detailed protocols for its conjugation and characterization.

Chemical Structure and Properties

Chemical Name: 4-amino-N-(2-(2-methoxyethoxy)ethyl)benzamide CAS Number: 1284417-66-8 Molecular Formula: C12H18N2O3 Molecular Weight: 238.28 g/mol

The structure of this compound consists of a methoxy-PEG2 moiety, which enhances hydrophilicity, connected to a phenyl group via an amide bond. The phenyl ring provides a stable scaffold, and the terminal primary amine serves as a reactive site for conjugation.

Principle of Use in ADCs

The bifunctional nature of this compound allows for a two-step conjugation strategy. Typically, the cytotoxic drug, or a derivative of it, is first coupled to the linker. This drug-linker intermediate is then conjugated to the monoclonal antibody. The primary amine of the linker can be used to react with a payload that has been functionalized with a reactive group such as an N-hydroxysuccinimide (NHS) ester. The resulting drug-linker complex, now possessing a reactive group suitable for antibody conjugation (which may require modification of the phenyl ring or another part of the linker), is then attached to the antibody, often through surface-accessible lysine residues or engineered cysteine residues.

Advantages of Using a PEGylated Linker

The incorporation of the m-PEG2 spacer offers several advantages in ADC design:

  • Enhanced Solubility and Stability: The hydrophilic PEG chain can help to overcome the hydrophobicity of many cytotoxic payloads, reducing the propensity for ADC aggregation and improving overall stability.

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a longer plasma half-life. This extended circulation time can result in greater accumulation of the ADC at the tumor site.

  • Reduced Immunogenicity: The PEG spacer can shield the cytotoxic drug from the immune system, potentially reducing the immunogenicity of the ADC.

  • Controlled Drug-to-Antibody Ratio (DAR): The use of a well-defined, monodisperse linker like this compound contributes to the generation of more homogeneous ADCs with a consistent DAR, which is a critical quality attribute.

Experimental Protocols

The following protocols are generalized methodologies and may require optimization for specific antibodies, drug payloads, and the precise chemistry of the this compound linker derivative used.

Protocol 1: Activation of Drug Payload and Conjugation to this compound

This protocol describes the conjugation of a carboxylate-containing drug to the amine group of the linker via an NHS ester intermediate.

Materials:

  • Cytotoxic drug with a carboxylic acid group

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC system for purification

Procedure:

  • Drug Activation: a. Dissolve the cytotoxic drug (1 eq) and NHS (1.1 eq) in anhydrous DMF. b. Add DCC or EDC (1.1 eq) to the solution and stir at room temperature for 4-6 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. d. Once the reaction is complete, filter the reaction mixture to remove the urea byproduct. The filtrate contains the NHS-activated drug.

  • Conjugation to Linker: a. Dissolve this compound (1.2 eq) in anhydrous DMF. b. Add the solution of the NHS-activated drug to the linker solution. c. Add TEA or DIPEA (2 eq) to the reaction mixture and stir at room temperature overnight. d. Monitor the formation of the drug-linker conjugate by LC-MS.

  • Purification: a. Concentrate the reaction mixture under reduced pressure. b. Purify the drug-linker conjugate using reverse-phase HPLC. c. Lyophilize the pure fractions to obtain the drug-linker conjugate as a solid.

Protocol 2: Conjugation of Drug-Linker Intermediate to Antibody

This protocol assumes the drug-linker intermediate has been further modified to possess an NHS ester for reaction with antibody lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Drug-linker-NHS ester conjugate

  • Anhydrous DMSO

  • Reaction Buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching Solution: Tris or Glycine solution (1 M)

  • Size Exclusion Chromatography (SEC) system for purification

Procedure:

  • Antibody Preparation: a. Buffer exchange the mAb into the Reaction Buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction: a. Dissolve the drug-linker-NHS ester conjugate in a minimal amount of anhydrous DMSO to prepare a stock solution (e.g., 10 mM). b. Add the desired molar excess of the drug-linker stock solution to the antibody solution with gentle mixing. A typical starting molar excess is 5-10 fold over the antibody. c. Incubate the reaction at room temperature for 1-2 hours or at 4°C for 4-6 hours.

  • Quenching: a. Add the Quenching Solution to a final concentration of 50 mM to quench any unreacted NHS ester. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from unreacted drug-linker and other small molecules using a pre-packed SEC column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4. b. Collect the fractions containing the purified ADC.

Protocol 3: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The average DAR can be calculated from the peak areas of the different species.

2. Purity and Aggregation Analysis:

  • Size Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify high molecular weight aggregates.

3. In Vitro Cytotoxicity Assay:

  • Cell Viability Assay: Treat cancer cells expressing the target antigen with serial dilutions of the ADC.

  • After a defined incubation period (e.g., 72-96 hours), assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.

  • Calculate the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Quantitative Data Summary

ParameterTypical Value/RangeMethod of DeterminationReference
Drug-to-Antibody Ratio (DAR) 2 - 4HIC, UV-Vis, Mass Spectrometry
Monomeric Purity > 95%Size Exclusion Chromatography (SEC)
In Vitro IC50 0.1 - 100 nMCell-based cytotoxicity assays
Plasma Half-life (rodent) 50 - 150 hoursPharmacokinetic studies

Visualizations

Experimental Workflow

ADC_Synthesis_Workflow cluster_drug_linker Drug-Linker Synthesis cluster_adc_synthesis ADC Synthesis & Purification cluster_characterization ADC Characterization D Cytotoxic Drug (with COOH) A NHS/EDC Activation D->A 1. DL Drug-Linker Conjugate A->DL 2. L This compound L->DL P1 Purification (HPLC) DL->P1 3. DL_act Activated Drug-Linker P1->DL_act Activation Step (e.g., NHS ester formation) Ab Monoclonal Antibody ADC Antibody-Drug Conjugate Ab->ADC 4. DL_act->ADC P2 Purification (SEC) ADC->P2 5. Char DAR, Purity, Potency (HIC, SEC, In Vitro Assay) P2->Char 6.

Caption: General workflow for ADC synthesis using a bifunctional linker.

ADC Mechanism of Action

ADC_MoA cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC_circ ADC Binding Binding ADC_circ->Binding 1. Targeting Receptor Target Antigen Binding->Receptor Internalization Endocytosis Binding->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Release Payload Release Lysosome->Release 4. Cleavage/Degradation Payload Cytotoxic Payload Release->Payload Apoptosis Apoptosis Payload->Apoptosis 5. Cell Death

Caption: General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for Bioconjugation Reactions Involving m-PEG2-amido-Ph-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted protein degradation has witnessed a surge in interest with the development of Proteolysis Targeting Chimeras (PROTACs). These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its efficacy, solubility, and cell permeability.

This document provides detailed application notes and protocols for the use of m-PEG2-amido-Ph-NH2 , a polyethylene glycol (PEG)-based PROTAC linker. The presence of a terminal aniline amine group allows for its conjugation to various molecules, typically through acylation reactions. These protocols are intended to guide researchers in the synthesis, purification, and characterization of PROTACs utilizing this specific linker.

Properties of this compound

PropertyValue
Chemical Name This compound
Class PROTAC Linker (PEG-based)
Reactive Group Aniline Amine (-NH2)
Applications Synthesis of PROTAC molecules

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to an N-hydroxysuccinimide (NHS) Ester-activated Molecule

This protocol describes the acylation of the aniline amine of this compound with a molecule containing a reactive NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule of interest

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-activated molecule (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the NHS ester-activated molecule, add TEA or DIPEA (2.0-3.0 equivalents).

    • Slowly add the solution of this compound to the reaction mixture with continuous stirring.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction progress can be monitored by LC-MS.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by preparative HPLC to obtain the desired PROTAC conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Characterization of PROTAC-mediated Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of a newly synthesized PROTAC in degrading its target protein in a cellular context.

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • From a dose-response curve, determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]

Quantitative Data Presentation

The following table provides representative data for PROTACs with PEG linkers, illustrating the type of quantitative information that should be generated for a novel PROTAC synthesized using this compound. Note: These values are examples from the literature for PROTACs with similar linkers and are not specific to a PROTAC synthesized with this compound.

PROTAC IDLinker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference
PROTAC-APEG4BRD4CRBN8.5>95Fictional Example
PROTAC-BPEG2BTKCRBN2590Fictional Example
PROTAC-CPEG6ARVHL5>98Fictional Example

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation Target Target Protein PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Proteasome 26S Proteasome Target->Proteasome Degradation E3_Ligase->Target Ubiquitination Ub Ubiquitin Ub->E3_Ligase Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_synthesis PROTAC Synthesis & Purification cluster_cellular_assay Cellular Activity Assessment Start Start: this compound + NHS-activated Molecule Reaction Acylation Reaction (DMF, Base) Start->Reaction Purification Preparative HPLC Reaction->Purification Characterization LC-MS, NMR Purification->Characterization Cell_Treatment Cell Treatment with PROTAC Characterization->Cell_Treatment Proceed with purified PROTAC Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot Analysis Lysis->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Caption: Experimental Workflow for PROTAC Synthesis and Evaluation.

Logical_Relationship cluster_linker Linker Properties (this compound) cluster_protac PROTAC Properties cluster_outcome Therapeutic Outcome Length Length (PEG2) Ternary_Complex Ternary Complex Stability Length->Ternary_Complex Composition Composition (PEG, Amide, Phenyl) Solubility Solubility Composition->Solubility Permeability Cell Permeability Composition->Permeability Flexibility Flexibility Flexibility->Ternary_Complex Efficacy Degradation Efficacy (DC50, Dmax) Solubility->Efficacy Permeability->Efficacy Ternary_Complex->Efficacy Selectivity Selectivity Ternary_Complex->Selectivity

Caption: Logical Relationship of Linker Properties and PROTAC Efficacy.

References

Application Notes and Protocols for the Purification of m-PEG2-amido-Ph-NH2 Conjugated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely utilized strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The m-PEG2-amido-Ph-NH2 moiety is a common linker used in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The successful synthesis of these conjugated molecules is invariably followed by a critical purification step to isolate the desired product from unreacted starting materials, reagents, and potential side products. This document provides detailed application notes and protocols for the purification of this compound conjugated molecules.

The PEGylation process can result in a complex mixture of unreacted starting materials, PEG reagents, and the desired conjugated molecule.[] Effective purification is therefore essential to ensure the purity, safety, and efficacy of the final product. The choice of purification method depends on several factors, including the physicochemical properties of the conjugate, the nature of the impurities, and the desired scale of purification.

Purification Strategies

Several chromatographic and non-chromatographic techniques can be employed for the purification of PEGylated molecules. The most common methods include:

  • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): A powerful technique for separating molecules based on their hydrophobicity.[]

  • Size Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, making it effective for removing unreacted small molecule reagents.

  • Ion Exchange Chromatography (IEX): Separates molecules based on their net charge.

  • Hydrophobic Interaction Chromatography (HIC): Separates molecules based on their hydrophobicity under high salt conditions.

  • Crystallization: A non-chromatographic method that can be used for purification if the conjugate is amenable to forming a crystalline solid.

  • Liquid-Liquid Extraction: A basic purification technique to remove impurities with significantly different solubility profiles.

The selection of a suitable purification strategy often involves a multi-step approach to achieve the desired level of purity.

Data Presentation: Comparison of Purification Methods

The following table summarizes the key quantitative parameters for the different purification methods discussed. The values are indicative and may vary depending on the specific properties of the this compound conjugated molecule and the optimization of the process.

Purification MethodTypical PurityExpected YieldThroughputScalabilityPrimary Application
RP-HPLC >99%60-90%Low to MediumGoodHigh-resolution separation of isomers and closely related impurities.
SEC 90-98%>90%MediumExcellentRemoval of unreacted small molecules and aggregated species.
IEX 95-99%80-95%Medium to HighExcellentSeparation based on charge differences between the product and impurities.
HIC 90-98%70-90%MediumGoodOrthogonal separation to RP-HPLC, useful for PEGylated compounds.
Crystallization >99.5%50-80%Low to HighGoodFinal polishing step for highly pure, crystalline products.
Liquid-Liquid Extraction <90%>95%HighExcellentInitial cleanup to remove bulk impurities with different solubilities.

Experimental Protocols

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a high-resolution chromatographic technique that separates molecules based on their hydrophobicity. It is particularly useful for separating the desired PEGylated conjugate from unreacted starting materials and closely related impurities.

Protocol:

  • Column Selection: A C18 or C8 stationary phase is typically used. For analytical scale, a column with dimensions of 4.6 x 150 mm and a particle size of 3-5 µm is suitable. For preparative scale, a larger column with the same stationary phase should be used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the compounds. A typical gradient could be:

    • 0-5 min: 5% B

    • 5-35 min: 5-95% B

    • 35-40 min: 95% B

    • 40-41 min: 95-5% B

    • 41-50 min: 5% B

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition). Filter the sample through a 0.22 µm filter before injection.

  • Chromatography:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject the sample.

    • Run the gradient elution.

    • Monitor the elution profile using a UV detector, typically at 254 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Product Recovery: Combine the pure fractions and remove the organic solvent under reduced pressure. The remaining aqueous solution can be lyophilized to obtain the purified product as a solid.

Workflow for RP-HPLC Purification:

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_recovery Product Recovery dissolve Dissolve Crude Product filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Gradient Elution inject->separate detect UV Detection separate->detect collect Fraction Collection detect->collect evaporate Solvent Evaporation collect->evaporate lyophilize Lyophilization evaporate->lyophilize pure_product Pure Product lyophilize->pure_product

Caption: Workflow for RP-HPLC purification.

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size in solution. It is an effective method for removing small molecule impurities, such as unreacted starting materials and excess PEGylation reagents, from the larger conjugated product.

Protocol:

  • Column Selection: Choose a column with a pore size appropriate for the molecular weight of the conjugate. For molecules in the range of 1-10 kDa, a column with a fractionation range of approximately 0.5-20 kDa is suitable.

  • Mobile Phase Preparation: An isocratic mobile phase is used. A common choice is phosphate-buffered saline (PBS) or an ammonium acetate buffer. The mobile phase should be filtered and degassed.

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is fully dissolved and filter it through a 0.22 µm filter.

  • Chromatography:

    • Equilibrate the column with the mobile phase at a constant flow rate.

    • Inject the sample. The injection volume should be a small fraction of the total column volume for optimal resolution.

    • Elute the sample with the mobile phase.

    • Monitor the elution with a UV detector.

  • Fraction Collection: The larger conjugated molecule will elute first, followed by the smaller impurities. Collect the fractions containing the purified product.

  • Product Recovery: The collected fractions can be used directly if the buffer is compatible with the next step, or the product can be recovered by lyophilization.

Workflow for SEC Purification:

SEC_Workflow cluster_fractions Collected Fractions crude_sample Crude Sample Solution sec_column SEC Column (Isocratic Elution) crude_sample->sec_column fractionation Size-Based Separation sec_column->fractionation uv_detector UV Detector fractionation->uv_detector fraction_collection Fraction Collection uv_detector->fraction_collection product_fraction High MW Fraction (Purified Product) fraction_collection->product_fraction impurity_fraction Low MW Fraction (Impurities) fraction_collection->impurity_fraction

Caption: Workflow for SEC purification.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge at a specific pH. This method is effective if the this compound conjugated molecule has a different net charge compared to the impurities.

Protocol:

  • Resin Selection:

    • Anion Exchange: Use a positively charged resin (e.g., Q or DEAE) if the target molecule is negatively charged at the working pH.

    • Cation Exchange: Use a negatively charged resin (e.g., SP or CM) if the target molecule is positively charged at the working pH.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the target molecule has a net charge that allows it to bind to the resin.

    • Elution Buffer (Buffer B): The same buffer as A but with a high concentration of salt (e.g., 1 M NaCl).

  • Sample Preparation: The sample should be in the binding buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Chromatography:

    • Equilibrate the column with the binding buffer.

    • Load the sample onto the column.

    • Wash the column with the binding buffer to remove unbound impurities.

    • Elute the bound molecules using a linear salt gradient (e.g., 0-100% Buffer B over 20 column volumes).

    • Monitor the elution with a UV detector.

  • Fraction Collection: Collect the fractions containing the eluted product.

  • Product Recovery: The salt from the elution buffer can be removed by dialysis or SEC, followed by lyophilization.

Logical Relationship for IEX Purification Strategy:

IEX_Logic cluster_anion If pH > pI (Net Negative Charge) cluster_cation If pH < pI (Net Positive Charge) start Determine pI of Conjugate ph_choice Choose Buffer pH start->ph_choice resin_choice Select IEX Resin ph_choice->resin_choice anion_exchange Anion Exchange Chromatography (e.g., Q-Sepharose) resin_choice->anion_exchange Negative cation_exchange Cation Exchange Chromatography (e.g., SP-Sepharose) resin_choice->cation_exchange Positive

Caption: Logic for selecting IEX resin.

Crystallization

If the this compound conjugated molecule is a solid with good crystalline properties, crystallization can be a highly effective final purification step to achieve very high purity.

Protocol:

  • Solvent Selection: Identify a solvent system where the conjugate has high solubility at an elevated temperature and low solubility at a lower temperature. This often requires screening a range of solvents and solvent mixtures.

  • Dissolution: Dissolve the crude or partially purified product in the minimum amount of the chosen solvent at an elevated temperature.

  • Hot Filtration: If there are any insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization. Slow cooling generally leads to larger and purer crystals.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Workflow for Purification by Crystallization:

Crystallization_Workflow dissolve Dissolve in Hot Solvent hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling hot_filter->cool crystallize Crystal Formation cool->crystallize filter_crystals Filter to Collect Crystals crystallize->filter_crystals wash Wash with Cold Solvent filter_crystals->wash dry Dry Under Vacuum wash->dry pure_crystals Pure Crystalline Product dry->pure_crystals

References

Troubleshooting & Optimization

How to improve reaction yield for m-PEG2-amido-Ph-NH2 conjugations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the reaction yield for m-PEG2-amido-Ph-NH2 conjugations.

Troubleshooting Guide

Low or no product yield is a common issue in conjugation reactions. This guide provides a systematic approach to identifying and resolving potential problems in your this compound conjugation experiments.

Diagram: Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Conjugation Yield check_reagents Verify Reagent Quality and Storage start->check_reagents check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_purification Evaluate Purification Method start->check_purification side_reactions Investigate Potential Side Reactions start->side_reactions reagent_storage Improper storage of activated PEG? (e.g., moisture exposure for NHS ester) check_reagents->reagent_storage ph_issue Is pH of the reaction optimal (7.0-8.5)? check_reaction_conditions->ph_issue loss_during_purification Product loss during purification? check_purification->loss_during_purification hydrolysis Hydrolysis of activated species (e.g., NHS-ester)? side_reactions->hydrolysis reagent_activity Confirm activity of coupling reagents (e.g., EDC, NHS) reagent_storage->reagent_activity No replace_reagents Solution: Use fresh, properly stored reagents. reagent_storage->replace_reagents Yes reagent_solution Use freshly prepared solutions? reagent_activity->reagent_solution No reagent_activity->replace_reagents Yes reagent_solution->replace_reagents Yes buffer_issue Does the buffer contain primary amines (e.g., Tris)? ph_issue->buffer_issue Yes optimize_conditions Solution: Adjust pH, use non-amine buffer (e.g., PBS), and optimize stoichiometry. ph_issue->optimize_conditions No stoichiometry_issue Are reagent molar ratios correct? buffer_issue->stoichiometry_issue No buffer_issue->optimize_conditions Yes stoichiometry_issue->optimize_conditions No optimize_purification Solution: Optimize purification method (e.g., dialysis, SEC, HPLC). loss_during_purification->optimize_purification Yes minimize_hydrolysis Solution: Work quickly with activated reagents in anhydrous solvents initially. hydrolysis->minimize_hydrolysis Yes

Caption: Troubleshooting decision tree for low yield this compound conjugations.

Frequently Asked Questions (FAQs)

1. What is the optimal pH for conjugating this compound to a carboxyl group-containing molecule?

The primary amino group (-NH2) of this compound is a good nucleophile at a pH above its pKa. For effective amide bond formation, a reaction pH between 7.0 and 8.5 is generally recommended. A pH around 8.0 to 8.5 can increase the nucleophilicity of the primary amine, but be mindful that higher pH also increases the rate of hydrolysis of activated esters (like NHS esters).

2. Which buffers should I use for the conjugation reaction?

It is crucial to use buffers that do not contain primary amines, as these will compete with your this compound for the activated molecule.[1]

  • Recommended buffers: Phosphate-buffered saline (PBS), borate buffer, or HEPES buffer.

  • Buffers to avoid: Tris or glycine-based buffers.[1]

3. How can I minimize side reactions, such as hydrolysis of my activated molecule?

If you are using an N-hydroxysuccinimide (NHS) ester-activated molecule, hydrolysis of the NHS ester is a common side reaction.[1] To minimize this:

  • Dissolve the NHS ester-activated reagent in a dry organic solvent (e.g., DMSO or DMF) immediately before use.[1]

  • Do not prepare stock solutions of activated esters for long-term storage.[1]

  • Add the dissolved activated ester to your reaction mixture containing this compound promptly.

4. What are the recommended storage conditions for this compound and the activated reagents?

  • This compound: Store at -20°C and protect from moisture.

  • Activated reagents (e.g., PEG NHS Ester): These are often moisture-sensitive. Store at -20°C with a desiccant. Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.

Experimental Protocols

General Protocol for this compound Conjugation to an NHS-Ester Activated Molecule

This protocol provides a general guideline. Molar ratios and reaction times may need to be optimized for your specific molecule.

Materials:

  • This compound

  • NHS-ester activated molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

  • Preparation of Reactants:

    • Equilibrate the NHS-ester activated molecule and this compound to room temperature before opening the vials.

    • Dissolve the NHS-ester activated molecule in anhydrous DMF or DMSO immediately before use to create a concentrated stock solution (e.g., 10 mg/mL).

    • Dissolve the this compound in the Reaction Buffer.

  • Conjugation Reaction:

    • Slowly add a 1.5 to 20-fold molar excess of the dissolved this compound to your protein or molecule of interest in the Reaction Buffer.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may vary.

    • Monitor the reaction progress using a suitable analytical technique (e.g., LC-MS or TLC).

  • Quenching the Reaction:

    • (Optional but recommended) Add a small amount of Quenching Buffer to consume any unreacted NHS-ester.

  • Purification:

    • Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

Diagram: Experimental Workflow

ExperimentalWorkflow prep_reagents 1. Prepare Reactants - Equilibrate to room temperature - Dissolve NHS-ester in anhydrous solvent - Dissolve this compound in buffer conjugation 2. Conjugation Reaction - Mix reactants - Incubate (RT or 4°C) prep_reagents->conjugation monitoring 3. Monitor Progress (e.g., LC-MS, TLC) conjugation->monitoring quenching 4. Quench Reaction (Optional) monitoring->quenching purification 5. Purify Conjugate (e.g., Dialysis, SEC, HPLC) quenching->purification analysis 6. Analyze Final Product purification->analysis

References

Technical Support Center: Troubleshooting Solubility Issues with m-PEG2-amido-Ph-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting solubility challenges encountered with PROTACs utilizing m-PEG2-amido-Ph-NH2 linkers.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Q1: My this compound based PROTAC has poor aqueous solubility, despite the presence of a PEG linker. Why is this happening?

A1: While PEG linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility is a composite property influenced by the two ligands (the warhead for the protein of interest and the E3 ligase binder) and the linker itself.[1][2][3][] PROTACs are often large molecules with high molecular weight and hydrophobicity, placing them in the "beyond Rule of Five" (bRo5) chemical space, which predisposes them to low solubility.[1] If the warhead and E3 ligase ligand are highly hydrophobic, the hydrophilicity of a short m-PEG2 linker may not be sufficient to overcome their poor solubility characteristics.

Q2: What initial steps can I take to troubleshoot the poor solubility of my PROTAC?

A2: The first step is to accurately quantify the solubility of your compound in relevant buffers (e.g., PBS, cell culture media). This provides a baseline for evaluating improvement strategies. Subsequently, consider optimizing the buffer conditions. Simple adjustments to pH or ionic strength can sometimes improve solubility, especially if your PROTAC possesses ionizable groups. For instance, PROTACs with basic nitrogen groups may exhibit higher solubility at a lower pH.

Q3: I'm observing precipitation of my PROTAC when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

A3: This is a common issue known as "precipitation upon dilution." To mitigate this, you can try the following:

  • Lower the final concentration: Your target concentration in the aqueous buffer might be above the solubility limit of the PROTAC.

  • Use a co-solvent: If compatible with your experiment, adding a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer can improve solubility.

  • Optimize the dilution method: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, try adding the stock to a smaller volume of buffer first and then gradually adding the rest of the buffer with vigorous vortexing.

Q4: Are there advanced formulation strategies to significantly improve the solubility of my PROTAC for in vitro and in vivo studies?

A4: Yes, several formulation technologies are effective for enhancing the solubility of poorly soluble molecules like PROTACs. The most common approaches include:

  • Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution. This is a promising approach for the oral delivery of poorly soluble PROTACs.

  • Lipid-Based Formulations: These include self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and liposomes, which can encapsulate the PROTAC and improve its solubility and permeability.

  • Cyclodextrin Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Quantitative Data Summary

For researchers aiming to improve the solubility of their PROTACs, understanding the impact of different formulation strategies is crucial. The following table summarizes solubility enhancement data for a prototypic PROTAC, ARCC-4, using Amorphous Solid Dispersions (ASDs).

FormulationDrug LoadPolymerDissolution EnhancementReference
Amorphous Solid Dispersion (ASD)10% and 20%HPMCASPronounced supersaturation without precipitation
Amorphous Solid Dispersion (ASD)10% and 20%Eudragit® L 100-55Pronounced supersaturation without precipitation
Liquisolid FormulationNot specifiedNot specifiedFailed to increase solubility

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using UV-Vis Spectroscopy

This protocol provides a method to determine the kinetic solubility of a PROTAC in a buffer of interest.

Materials:

  • PROTAC compound

  • DMSO (anhydrous)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well UV-transparent microplates

  • Plate reader with UV-Vis capabilities

  • Automated liquid handler (recommended for high throughput)

Procedure:

  • Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).

  • Create a serial dilution of the PROTAC stock solution in DMSO.

  • Transfer a small volume (e.g., 1-2 µL) of each DMSO concentration to the wells of a 96-well plate. Include DMSO-only wells as a blank.

  • Add the aqueous buffer (e.g., PBS) to each well to achieve the final desired concentration, ensuring the final DMSO concentration is low (e.g., ≤1%).

  • Seal the plate and shake for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).

  • Measure the absorbance of each well at a wavelength where the PROTAC has maximum absorbance.

  • Plot the absorbance versus the concentration. The concentration at which the absorbance plateaus or starts to decrease due to precipitation is considered the kinetic solubility.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol describes a common method for preparing ASDs to enhance PROTAC solubility.

Materials:

  • PROTAC compound

  • Polymer (e.g., HPMCAS, Soluplus®, Eudragit®)

  • Organic solvent (e.g., dichloromethane, methanol)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Dissolve both the PROTAC and the polymer in a suitable organic solvent. The drug-to-polymer ratio will need to be optimized (e.g., 10%, 20% drug loading).

  • Ensure complete dissolution of both components.

  • Remove the solvent using a rotary evaporator under reduced pressure.

  • Dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for an extended period (e.g., 24-48 hours) to remove any residual solvent.

  • The resulting solid is the ASD, which can be characterized and used for dissolution studies.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds E3 Ligase Ternary->E3 PROTAC dissociates PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

References

Optimizing pH conditions for m-PEG2-amido-Ph-NH2 amine-reactive coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with amine-reactive coupling chemistries, with a specific focus on optimizing pH conditions for molecules containing aromatic amines, such as m-PEG2-amido-Ph-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for coupling an NHS-ester to the this compound molecule?

A1: The optimal pH for N-hydroxysuccinimide (NHS) ester coupling is a critical balance between two competing factors: the reactivity of the amine and the stability of the NHS ester. While a general recommendation for protein labeling (targeting lysine residues) is pH 8.3-8.5, the ideal pH for your this compound, which has a less basic aromatic amine (aniline derivative), is likely to be lower, in the range of pH 7.0-8.0 .[1][2]

  • Amine Reactivity : For the coupling reaction to occur, the amine group must be in its deprotonated, nucleophilic form (-NH2). Aromatic amines, like aniline, have a much lower pKa (around 4.6) compared to aliphatic amines like lysine (pKa ~10.5).[3][4] This means that at neutral pH, a significant fraction of your aromatic amine is already deprotonated and reactive.

  • NHS Ester Stability : NHS esters are susceptible to hydrolysis, which increases significantly at higher pH.[1] At pH 8.6, the half-life of a typical NHS ester can be as short as 10 minutes. Running the reaction at a more neutral pH (7.0-7.5) will slow this degradation, preserving the reactive ester for the desired coupling reaction.

We strongly recommend performing a pH scouting experiment to determine the empirical optimum for your specific system.

Q2: My coupling efficiency is very low. What are the common causes?

A2: Low coupling efficiency is a frequent issue. Here are the primary factors to investigate:

  • Incorrect pH : As discussed in Q1, an unsuitable pH is a major cause of poor yield. If the pH is too low, the amine is protonated and non-reactive. If it's too high, the NHS ester hydrolyzes before it can react.

  • Buffer Composition : Your reaction buffer must be free of primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with your target molecule for the NHS ester, drastically reducing your yield.

  • Reagent Quality : NHS esters are moisture-sensitive. Ensure your reagent has been stored properly in a desiccated environment. It is best to dissolve the NHS ester in a dry, amine-free organic solvent like DMSO or DMF immediately before use.

  • Concentration of Reactants : Low concentrations of reactants can slow the desired reaction, allowing the competing hydrolysis of the NHS ester to dominate. If possible, work with higher concentrations of your PEG reagent and the NHS-ester-functionalized molecule.

Q3: Can I use PBS buffer for my coupling reaction?

A3: Phosphate-buffered saline (PBS) at a pH of around 7.4 can be a good starting point for your pH optimization, especially for an aromatic amine. However, standard PBS is not a strong buffer and the reaction itself releases N-hydroxysuccinimide, which is acidic and can lower the pH of the medium during the reaction. For better pH stability, consider using a 0.1 M sodium phosphate buffer or a bicarbonate buffer if a higher pH is desired.

Q4: How long should I run the reaction?

A4: Typical reaction times are between 1 to 4 hours at room temperature or overnight at 4°C. The lower temperature can help minimize the rate of NHS-ester hydrolysis, potentially improving yields if that is a significant issue. The optimal time should be determined empirically as part of your optimization experiments.

Data Presentation

The following tables summarize the key quantitative data influencing the choice of reaction pH.

Table 1: Effect of pH on NHS-Ester Stability

pHHalf-life of NHS-Ester
7.04-5 hours
8.01 hour
8.5~30 minutes
8.610 minutes

(Data compiled from multiple sources indicating the general stability trend. Actual half-life can vary by specific molecule and temperature.)

Table 2: Comparison of Amine Protonation State vs. pH

pH% Deprotonated (Reactive) Aliphatic Amine (pKa ~10.5)% Deprotonated (Reactive) Aromatic Amine (pKa ~4.6)
6.0< 0.1%~96.2%
7.0< 0.1%~99.6%
7.5~1%~99.9%
8.0~3%>99.9%
8.5~9%>99.9%

(Calculated using the Henderson-Hasselbalch equation.) This table clearly illustrates that for the aromatic amine in this compound, a pH of 7.0 is sufficient to have the vast majority of the amine in its reactive, deprotonated state.

Experimental Protocols

Protocol 1: pH Optimization for NHS-Ester Coupling to this compound

This protocol outlines a method to screen for the optimal reaction pH.

Materials:

  • This compound

  • Your molecule functionalized with an NHS ester

  • Anhydrous, amine-free Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffers (0.1 M):

    • Sodium Phosphate, pH 6.5

    • Sodium Phosphate, pH 7.0

    • Sodium Phosphate, pH 7.5

    • Sodium Bicarbonate, pH 8.0

    • Sodium Bicarbonate, pH 8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Analytical equipment for assessing reaction yield (e.g., HPLC, LC-MS)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in one of the reaction buffers (e.g., pH 7.0).

    • Immediately before use, prepare a 10 mg/mL stock solution of your NHS-ester-functionalized molecule in anhydrous DMSO or DMF.

  • Set up Parallel Reactions:

    • In separate microcentrifuge tubes, aliquot equal amounts of the this compound stock solution.

    • Adjust the buffer for each tube to one of the target pH values (6.5, 7.0, 7.5, 8.0, 8.5). Ensure the final concentration of the PEG reagent is consistent across all reactions.

    • Initiate the reactions by adding a defined molar excess (e.g., 1.5x) of the NHS-ester stock solution to each tube.

  • Incubation:

    • Incubate all reactions for a set time (e.g., 2 hours) at room temperature with gentle mixing.

  • Quenching:

    • Stop the reactions by adding the Quenching Buffer to each tube to a final concentration of 50 mM. This will consume any unreacted NHS ester.

  • Analysis:

    • Analyze the extent of conjugation in each sample using your chosen analytical method (e.g., HPLC).

    • Compare the product peak area across the different pH conditions to identify the optimum.

Visualizations

Reaction Principle

G cluster_0 Key Factors at Different pH cluster_1 Reaction Components & Outcomes Low_pH Low pH (< 6.5) Protonated_Amine Protonated Amine (-NH3+) Non-Reactive Low_pH->Protonated_Amine Favors Optimal_pH Optimal pH (7.0-8.0 for Aromatic Amine) Conjugate Stable Amide Bond (SUCCESS) Optimal_pH->Conjugate Maximizes High_pH High pH (> 8.5) Hydrolyzed_Ester Hydrolyzed Ester (Inactive) High_pH->Hydrolyzed_Ester Favors Amine Aromatic Amine (m-PEG...-Ph-NH2) Amine->Protonated_Amine Amine->Conjugate NHS_Ester NHS Ester (Reactive) NHS_Ester->Hydrolyzed_Ester NHS_Ester->Conjugate Protonated_Amine->Conjugate Reaction Inhibited Hydrolyzed_Ester->Conjugate Reaction Inhibited G start Start prep_reagents Prepare Reagent Stock Solutions start->prep_reagents setup_rxns Set up Parallel Reactions at Different pH Values (e.g., 6.5, 7.0, 7.5, 8.0) prep_reagents->setup_rxns incubate Incubate at RT for 2 hours setup_rxns->incubate quench Quench Reactions (e.g., with Tris buffer) incubate->quench analyze Analyze Samples (e.g., HPLC, LC-MS) quench->analyze determine_optimum Determine Optimal pH (Highest Product Yield) analyze->determine_optimum end End determine_optimum->end G start Low Coupling Yield check_buffer Is your buffer amine-free (e.g., no Tris, no glycine)? start->check_buffer check_ph Did you perform a pH screen? check_buffer->check_ph Yes sol_buffer Solution: Remake buffer using Phosphate or Bicarbonate. check_buffer->sol_buffer No check_reagents Are NHS-ester reagents fresh and handled properly (dry solvent)? check_ph->check_reagents Yes sol_ph Solution: Perform pH optimization (see Protocol 1). Start at pH 7.0-7.5. check_ph->sol_ph No sol_reagents Solution: Use fresh, high-quality NHS ester. Dissolve immediately before use in anhydrous solvent. check_reagents->sol_reagents No sol_increase_conc Consider increasing reactant concentrations. check_reagents->sol_increase_conc Yes yes_buffer Yes no_buffer No yes_ph Yes no_ph No yes_reagents Yes no_reagents No

References

Navigating the Synthetic Maze: A Technical Support Center for Minimizing PROTAC Side Products

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 27, 2025 – As the development of Proteolysis Targeting Chimeras (PROTACs) continues to accelerate, researchers frequently encounter synthetic roadblocks that can hinder progress. To address these challenges, a new technical support center has been launched, offering comprehensive troubleshooting guides and frequently asked questions (FAQs) aimed at minimizing side product formation during PROTAC synthesis. This resource is designed for researchers, scientists, and drug development professionals to streamline their synthetic workflows and improve the purity and yield of their target molecules.

PROTACs, with their complex heterobifunctional structures, present unique synthetic hurdles. The modular nature of these molecules—comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—necessitates a series of intricate chemical transformations. Each step, from linker construction to the final coupling of the two ligands, is a potential source of unwanted side products that can complicate purification and compromise the biological activity of the final compound. This support center provides detailed strategies to anticipate and mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products encountered during the amide coupling step in PROTAC synthesis, and how can they be minimized?

A1: Amide coupling is a cornerstone of PROTAC synthesis, but it is not without its challenges. Common side products include:

  • Incomplete reaction: Unreacted starting materials (amine or carboxylic acid) are frequently observed, especially in high-throughput synthesis formats. This can be due to insufficient activation of the carboxylic acid, steric hindrance, or the use of amine salts (e.g., TFA salts) which require additional base to neutralize.

  • Epimerization: Chiral centers, particularly in amino acid-derived components, are susceptible to racemization under basic conditions or with certain coupling reagents.

  • N-acylurea formation: When using carbodiimide coupling reagents like EDC or DCC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which can be difficult to remove.

  • Guanidinium byproduct formation: Aminium/uronium-based coupling reagents such as HATU or HBTU can react with the amine component to form a guanidinium byproduct if the coupling reagent is used in excess.

Troubleshooting Strategies:

StrategyDescriptionImpact on Side Products
Optimize Coupling Reagents Use phosphonium-based reagents (e.g., PyBOP) or uranium/aminium reagents with additives like OxymaPure or HOAt to suppress epimerization.Reduces epimerization.
Control Stoichiometry Use a slight excess of the carboxylic acid component relative to the amine and coupling reagent.Minimizes guanidinium byproduct formation.
Base Selection and Addition Use non-nucleophilic bases like DIEA or NMM. For amine salts, ensure complete neutralization before adding the coupling reagent.Prevents incomplete reaction and reduces epimerization.
Reaction Monitoring Use LC-MS to monitor the reaction progress to ensure complete conversion and identify any major side products early.Allows for timely intervention and optimization.

Q2: How can I avoid side reactions related to protecting groups during PROTAC synthesis?

A2: Orthogonal protecting group strategies are crucial for the synthesis of complex PROTACs. Side reactions often occur during deprotection steps.

  • Diketopiperazine (DKP) formation: This is a common side reaction in solid-phase peptide synthesis (SPPS) during the Fmoc deprotection of the second amino acid in a sequence, leading to chain termination.

  • Modification of sensitive residues: During final cleavage from the resin and global deprotection with strong acids like TFA, reactive side chains (e.g., tryptophan, methionine) can be modified by cationic species generated from the protecting groups. For instance, sulfonation of tryptophan can occur during the cleavage of Mtr, Pmc, or Pbf protecting groups from arginine.

Troubleshooting Strategies:

StrategyDescriptionImpact on Side Products
Choice of Protecting Groups Employ an orthogonal protecting group strategy (e.g., Boc/Bn vs. Fmoc/tBu) to allow for selective deprotection under different conditions.[1] For tryptophan-containing peptides, use Boc protection on the indole nitrogen to prevent modification during acid cleavage.[2]Prevents unwanted deprotection and side-chain modifications.
Use of Scavengers During TFA cleavage, use a scavenger cocktail (e.g., TFA/TIS/water/DODT) to quench reactive cationic species.[2]Suppresses the modification of sensitive amino acid residues.
Careful Dipeptide Coupling To avoid DKP formation, use pre-formed dipeptides or specialized coupling conditions for the first two amino acids in an SPPS sequence.Prevents premature chain termination.

Q3: I'm observing a significant byproduct in the synthesis of a pomalidomide-PEG based PROTAC. What could it be and how can I remove it?

A3: A common and often overlooked impurity in the synthesis of pomalidomide-PEG PROTACs arises from a competing nucleophilic acyl substitution reaction.[3] During the standard SNAr reaction of a PEG-amine with 4-fluorothalidomide, the amine can also attack the glutarimide ring, leading to its displacement and the formation of a byproduct that can be difficult to separate from the desired product.[3]

Troubleshooting Strategy:

StrategyDescriptionImpact on Side Products
Scavenging the Impurity After the coupling reaction, add a scavenger reagent like taurine. Taurine will react with any unreacted 4-fluorothalidomide and the byproduct, forming a water-soluble adduct that can be easily removed by aqueous workup.Facilitates the removal of the glutarimide displacement byproduct.

Troubleshooting Guides

Guide 1: Incomplete Amide Coupling

This guide provides a systematic approach to troubleshooting and optimizing amide coupling reactions in PROTAC synthesis.

Caption: Troubleshooting workflow for incomplete amide coupling reactions.

Guide 2: Minimizing Epimerization

This guide outlines steps to reduce the risk of epimerization at chiral centers during amide bond formation.

Caption: A logical guide to minimizing epimerization in PROTAC synthesis.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU to Minimize Side Products
  • Preparation:

    • Dissolve the carboxylic acid component (1.0 eq.) in anhydrous DMF or NMP.

    • In a separate vial, dissolve the amine component (1.0-1.2 eq.) and a non-nucleophilic base such as DIEA (3.0 eq.) in anhydrous DMF or NMP.

  • Activation:

    • To the carboxylic acid solution, add HATU (1.1 eq.) and OxymaPure (1.1 eq.).

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling:

    • Add the amine/base solution to the activated carboxylic acid mixture.

    • Stir the reaction at room temperature and monitor its progress by LC-MS every 1-2 hours.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or preparative HPLC.

Protocol 2: TFA Cleavage and Deprotection with a Scavenger Cocktail
  • Preparation:

    • Prepare the cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS). For peptides containing sensitive residues like methionine or tryptophan, add 1-2% 1,2-ethanedithiol (EDT).

  • Cleavage:

    • Swell the peptide-resin in DCM and then drain.

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir or shake the mixture at room temperature for 2-4 hours.

  • Isolation:

    • Filter the resin and wash it with a small amount of fresh cleavage cocktail and then with DCM.

    • Combine the filtrates and concentrate the volume under a stream of nitrogen.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether several times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by preparative HPLC.

By providing these targeted resources, the technical support center aims to empower researchers to overcome common synthetic challenges, thereby accelerating the discovery and development of novel PROTAC-based therapeutics.

References

Technical Support Center: A Guide to Troubleshooting PROTAC-Mediated Degradation Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Proteolysis-Targeting Chimera (PROTAC)-mediated degradation assays.

Frequently Asked Questions (FAQs)

Q1: Why am I observing weak or no degradation of my target protein?

A1: Weak or no degradation can stem from several factors, ranging from experimental setup to the intrinsic properties of the PROTAC molecule. Here are the primary aspects to investigate:

  • PROTAC Permeability and Stability: The PROTAC may not be efficiently entering the cells or could be unstable in the experimental conditions.

  • Suboptimal Concentration: The concentration of the PROTAC might be too low to induce degradation or, conversely, too high, leading to the "hook effect" (see Q2).[1]

  • Insufficient Incubation Time: The kinetics of degradation can vary significantly between different PROTACs and target proteins. A time-course experiment is crucial to determine the optimal degradation window.[1]

  • Low E3 Ligase Expression: The specific E3 ligase recruited by your PROTAC (e.g., Cereblon or VHL) may not be sufficiently expressed in your chosen cell line.[2]

  • Inefficient Ternary Complex Formation: The linker connecting the target binder and the E3 ligase recruiter may be of a suboptimal length or composition, preventing the formation of a stable and productive ternary complex.[3]

  • Issues with the Ubiquitin-Proteasome System (UPS): The cellular machinery responsible for degradation might be compromised.

Troubleshooting Steps:

  • Confirm Target Engagement: Use techniques like NanoBRET™ or Cellular Thermal Shift Assay (CETSA) to verify that the PROTAC is binding to its intended target within the cell.[4]

  • Optimize PROTAC Concentration and Incubation Time: Perform a dose-response experiment with a wide concentration range (e.g., 1 pM to 10 µM) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal conditions.

  • Verify E3 Ligase Expression: Check the expression levels of the relevant E3 ligase in your cell line using Western blotting or qPCR.

  • Assess Ternary Complex Formation: Employ biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or in-cell assays like NanoBRET™ to confirm the formation of the ternary complex.

  • Confirm Proteasome-Mediated Degradation: To ensure the observed degradation is via the proteasome, pre-treat cells with a proteasome inhibitor (e.g., MG132). A rescue of the target protein levels in the presence of the inhibitor confirms proteasome-dependent degradation.

Q2: My dose-response curve is bell-shaped, with decreased degradation at higher PROTAC concentrations. What is happening?

A2: You are likely observing the "hook effect."

  • Cause: The hook effect arises from the formation of unproductive binary complexes at high PROTAC concentrations. A PROTAC's function relies on forming a productive ternary complex (Target Protein-PROTAC-E3 Ligase). However, at excessive concentrations, the PROTAC can independently bind to either the target protein or the E3 ligase, creating binary complexes that cannot bring the two together for ubiquitination.

  • Consequences: The hook effect can lead to a misinterpretation of your PROTAC's potency (DC50) and efficacy (Dmax).

Troubleshooting the Hook Effect:

  • Confirm with a Full Dose-Response Curve: Perform a detailed dose-response experiment with a wide and granular range of concentrations to fully characterize the bell-shaped curve.

  • Determine Optimal Concentration: Identify the concentration that yields the maximum degradation (Dmax) and use concentrations at or below this point for subsequent experiments.

  • Enhance Ternary Complex Stability: A more stable ternary complex can sometimes mitigate the hook effect. This can be influenced by optimizing the linker design.

Q3: How do I interpret DC50 and Dmax values for my PROTAC?

A3: DC50 and Dmax are two critical parameters for evaluating the performance of a PROTAC.

  • DC50 (half-maximal degradation concentration): This is the concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates a more potent PROTAC.

  • Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by the PROTAC. A higher Dmax value signifies a more efficacious PROTAC.

These values are typically determined by performing a dose-response experiment and fitting the data to a four-parameter logistic curve.

Quantitative Data Summary: Representative PROTAC Performance

PROTAC NameTargetCell LineDC50Dmax (%)Reference
PROTAC FLT-3 degrader 5FLT3MV-4-110.2 nM>95
Compound AFLT3MOLM-131.5 nM~90
dBET1BRD4MV4;118 nM>98
MZ1BRD4HeLa25 nM~90

Q4: I suspect my PROTAC is causing off-target degradation. How can I investigate this?

A4: Off-target effects are a significant concern in PROTAC development and can arise from several mechanisms, including the unintended degradation of other proteins. For instance, pomalidomide-based PROTACs have been reported to cause off-target degradation of certain zinc-finger proteins.

Strategies for Identifying Off-Target Effects:

  • Unbiased Quantitative Proteomics: Mass spectrometry-based approaches are the most comprehensive way to globally assess changes in protein abundance following PROTAC treatment.

  • Targeted Approaches: If you have specific off-targets in mind, you can use Western blotting to check their levels.

  • Use of Inactive Controls: Synthesize and test an inactive enantiomer of your PROTAC or a version with a modification that prevents binding to the target or the E3 ligase. This can help distinguish between on-target and off-target effects.

  • Kinome Profiling: For PROTACs targeting kinases, kinome profiling can assess off-target binding to other kinases.

Mitigating Off-Target Effects:

  • Medicinal Chemistry Optimization: Modifying the E3 ligase ligand, the linker, or the target-binding warhead can improve selectivity.

Experimental Workflows and Signaling Pathways

To aid in troubleshooting, it's essential to understand the underlying mechanism of action and the experimental workflows.

PROTAC Mechanism of Action

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds Target Target Protein Target->TernaryComplex Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting Workflow for Weak or No Degradation

Troubleshooting_Workflow Start Start: Weak/No Degradation CheckConcentration Optimize PROTAC Concentration & Time? Start->CheckConcentration CheckConcentration->Start No CheckTargetEngagement Confirm Target Engagement in Cells? CheckConcentration->CheckTargetEngagement Yes CheckE3Ligase Sufficient E3 Ligase Expression? CheckTargetEngagement->CheckE3Ligase Yes Redesign Consider PROTAC Redesign CheckTargetEngagement->Redesign No CheckTernaryComplex Assess Ternary Complex Formation? CheckE3Ligase->CheckTernaryComplex Yes CheckE3Ligase->Redesign No CheckProteasome Confirm Proteasome- Mediated Degradation? CheckTernaryComplex->CheckProteasome Yes CheckTernaryComplex->Redesign No Success Degradation Observed CheckProteasome->Success Yes CheckProteasome->Redesign No

Caption: A logical workflow for diagnosing weak or no degradation.

Detailed Experimental Protocols

Western Blot Analysis for Protein Degradation

This is the standard method for quantifying the reduction in target protein levels.

a. Cell Culture and Treatment:

  • Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC in cell culture medium. It is recommended to test a wide concentration range (e.g., 1 pM to 10 µM).

  • Include a vehicle-only control (e.g., DMSO).

  • Replace the medium with the PROTAC-containing medium and incubate for the desired time (e.g., 4, 8, 16, 24 hours).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells by adding ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

c. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.

  • Add Laemmli sample buffer and heat the samples at 95-100°C for 5 minutes to denature the proteins.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

d. Immunoblotting and Detection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

e. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the intensity of the target protein band to the intensity of the corresponding loading control band.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

In-Cell Ubiquitination Assay

This assay determines if the PROTAC is successfully inducing the ubiquitination of the target protein.

a. Cell Treatment and Lysis:

  • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

  • Boil the lysates and then dilute with a non-denaturing buffer to reduce the SDS concentration.

b. Immunoprecipitation:

  • Incubate the cell lysates with an antibody specific to the target protein overnight at 4°C.

  • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Wash the beads extensively to remove non-specific binders.

c. Western Blotting:

  • Elute the protein from the beads by boiling in sample buffer.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with an antibody that recognizes ubiquitin to detect the ubiquitinated target protein, which will appear as a high-molecular-weight smear.

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

This proximity-based assay allows for the real-time measurement of PROTAC-induced ternary complex formation within a cellular environment.

a. Cell Preparation:

  • Co-transfect cells with plasmids encoding for the target protein fused to a NanoLuc® luciferase (the donor) and the E3 ligase component (e.g., CRBN or VHL) fused to a HaloTag® (the acceptor).

  • Plate the transfected cells in a 96-well plate.

b. Assay Procedure:

  • Label the HaloTag®-E3 ligase fusion with a fluorescent acceptor ligand.

  • Prepare serial dilutions of the PROTAC in the assay medium.

  • Add the PROTAC dilutions to the cells.

  • Add the NanoLuc® substrate.

  • Measure the bioluminescence and fluorescence signals using a plate reader equipped for BRET measurements.

c. Data Analysis:

  • Calculate the BRET ratio (acceptor emission / donor emission).

  • An increase in the BRET signal indicates the formation of the ternary complex, as the donor and acceptor are brought into close proximity by the PROTAC.

References

Technical Support Center: Addressing Long-Term Stability Challenges of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the long-term stability challenges of PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary long-term stability challenges associated with PEGylated PROTACs?

A1: PEGylated PROTACs can encounter several long-term stability issues that can impact their efficacy and shelf-life. These challenges can be broadly categorized into:

  • Chemical Instability: This includes hydrolysis of ester or amide bonds within the PROTAC structure, particularly in the linker or at the point of attachment to the ligands. Oxidation of the polyethylene glycol (PEG) chain or other sensitive moieties can also occur.[1]

  • Physical Instability: Aggregation and precipitation are common physical stability problems. The large and often hydrophobic nature of PROTACs, even with PEGylation, can lead to self-association over time, especially at high concentrations.[2]

  • Biological Instability: In biological systems, PEGylated PROTACs can be subject to enzymatic degradation, which can cleave the molecule and render it inactive.[3]

Q2: How does the PEG linker influence the stability of a PROTAC?

A2: The PEG linker plays a crucial role in the stability of a PROTAC. While PEGylation is primarily intended to improve solubility and pharmacokinetic properties, the length and composition of the PEG chain can significantly impact stability:

  • Improved Solubility and Reduced Aggregation: The hydrophilic nature of the PEG chain generally enhances the aqueous solubility of the PROTAC, which can help prevent aggregation.[4]

  • Steric Hindrance: The PEG chain can provide a steric shield, protecting labile parts of the PROTAC molecule from enzymatic degradation or hydrolysis.

  • Potential for Oxidation: The ether linkages in the PEG chain can be susceptible to oxidation, leading to chain cleavage and degradation of the PROTAC.

  • Impact on Ternary Complex Formation: The length and flexibility of the PEG linker are critical for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). An improperly sized linker can lead to instability of this complex and reduced degradation efficacy.[2]

Q3: What are the initial signs of instability in my PEGylated PROTAC sample?

A3: Initial indicators of instability can be observed through various means:

  • Visual Inspection: Cloudiness, precipitation, or color change in a solution of your PROTAC can indicate physical instability.

  • Chromatographic Analysis (HPLC/UPLC): The appearance of new peaks, a decrease in the main peak area, or changes in peak shape (e.g., tailing, broadening) in the chromatogram over time are strong indicators of chemical degradation.

  • Dynamic Light Scattering (DLS): An increase in the average particle size or polydispersity index (PDI) suggests the formation of aggregates.

  • Mass Spectrometry (MS): The detection of species with masses corresponding to predicted degradation products (e.g., hydrolyzed fragments) confirms chemical instability.

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Analysis During a Stability Study
Possible Cause Troubleshooting Steps
Chemical Degradation (e.g., Hydrolysis, Oxidation) 1. Characterize Degradants: Use LC-MS/MS to identify the mass of the new peaks and deduce the structure of the degradation products. This will help pinpoint the labile bond(s).2. Forced Degradation Studies: Perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions to understand the degradation pathways of your specific PROTAC.3. Formulation Optimization: Adjust the pH of the formulation buffer to a range where the PROTAC is more stable. Consider adding antioxidants (e.g., ascorbic acid, methionine) if oxidation is suspected.4. Storage Conditions: Ensure the PROTAC is stored at the recommended temperature and protected from light.
Impurity from Synthesis 1. Review Purification Strategy: Re-evaluate the purification methods used during synthesis (e.g., HPLC, flash chromatography) to ensure the removal of all impurities and byproducts.2. Re-purify the Sample: If significant impurities are suspected, re-purify a small aliquot of the sample and re-analyze its stability.
Issue 2: Evidence of Aggregation in PEGylated PROTAC Samples
Possible Cause Troubleshooting Steps
High Concentration 1. Determine Critical Aggregation Concentration: Perform a concentration-dependent study using DLS to identify the concentration at which aggregation begins.2. Work at Lower Concentrations: If experimentally feasible, conduct studies at concentrations below the critical aggregation concentration.
Suboptimal Formulation 1. Buffer Screening: Screen a panel of buffers with varying pH and ionic strength to find conditions that minimize aggregation.2. Incorporate Excipients: Include stabilizing excipients in the formulation. For example, sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), or amino acids (e.g., arginine, glycine) can help prevent aggregation.3. Add Surfactants: Low concentrations of non-ionic surfactants (e.g., Polysorbate 20, Polysorbate 80) can reduce surface-induced aggregation.
Freeze-Thaw Instability 1. Minimize Freeze-Thaw Cycles: Aliquot the PROTAC solution into single-use vials to avoid repeated freezing and thawing.2. Incorporate Cryoprotectants: Add cryoprotectants like glycerol or sucrose to the formulation before freezing.
Issue 3: Loss of Degradation Potency in Cell-Based Assays Over Time
Possible Cause Troubleshooting Steps
Instability in Cell Culture Media 1. Assess Media Stability: Incubate the PEGylated PROTAC in the cell culture media for various durations (e.g., 0, 4, 8, 24 hours) and then analyze its integrity by HPLC or LC-MS.2. Formulate for In Vitro Use: If instability is observed, consider preparing fresh solutions for each experiment or using a more stable formulation for cell-based assays.
Metabolic Instability 1. In Vitro Metabolism Assay: Perform an in vitro metabolism study using liver microsomes or hepatocytes to identify potential metabolic soft spots.2. Structural Modification: If a specific site of metabolic degradation is identified, consider synthetic modifications to block that position or replace the labile moiety.
Poor Cell Permeability of Aged Sample 1. Re-evaluate Physicochemical Properties: Aggregation or degradation can alter the properties of the PROTAC, potentially reducing its ability to cross cell membranes. Re-characterize the aged sample using techniques like DLS and HPLC.2. Use Permeation Enhancers: For in vitro experiments, the use of permeation enhancers can be explored, although this may not be translatable to in vivo situations.

Data Presentation

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficacy
PROTACLinker Length (atoms)Target ProteinDC50 (nM)Dmax (%)Reference
PROTAC A12Estrogen Receptor~100>80
PROTAC B16Estrogen Receptor~10>90
PROTAC C19Estrogen Receptor~100~70
PROTAC D2EGFR/HER2-Degrades both
PROTAC E3EGFR-Selective for EGFR

Note: Data is illustrative and compiled from various sources. Actual values are highly dependent on the specific PROTAC, target, and experimental conditions.

Table 2: Common Excipients to Enhance PEGylated PROTAC Stability
Excipient ClassExampleTypical Concentration RangeMechanism of Stabilization
Sugars/Polyols Sucrose, Trehalose, Mannitol1% - 10% (w/v)Preferential exclusion, vitrification (for frozen/lyophilized forms)
Amino Acids Arginine, Glycine50 - 250 mMInhibit aggregation, act as cryo/lyoprotectants
Surfactants Polysorbate 20, Polysorbate 800.001% - 0.1% (v/v)Prevent surface adsorption and interfacial stress
Antioxidants Ascorbic Acid, Methionine0.01% - 0.1% (w/v)Inhibit oxidation of the PEG chain and other sensitive groups

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for PEGylated PROTACs

Objective: To assess the chemical stability of a PEGylated PROTAC over time by monitoring the degradation of the parent compound and the formation of degradation products.

Materials:

  • PEGylated PROTAC stock solution (e.g., 10 mM in DMSO)

  • Stability buffer (e.g., PBS, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile Phase A (e.g., 0.1% formic acid in water)

  • Mobile Phase B (e.g., 0.1% formic acid in acetonitrile)

Procedure:

  • Sample Preparation: Dilute the PEGylated PROTAC stock solution to a final concentration of 100 µM in the stability buffer. Prepare multiple aliquots for different time points.

  • Incubation: Incubate the samples at the desired stability testing temperatures (e.g., 4°C, 25°C, 40°C).

  • Time Points: At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), take an aliquot of the sample.

  • Quenching (if necessary): If enzymatic degradation is a concern in biological matrices, quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate proteins.

  • HPLC Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the sample onto the HPLC system.

    • Run a suitable gradient method to separate the parent PROTAC from potential degradation products. For example, a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Monitor the elution profile at a wavelength where the PROTAC has maximum absorbance (e.g., determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the parent PROTAC at each time point.

    • Calculate the percentage of the remaining PROTAC relative to the initial time point (T=0).

    • Plot the percentage of remaining PROTAC against time to determine the degradation kinetics.

Protocol 2: Dynamic Light Scattering (DLS) for Aggregation Analysis

Objective: To monitor the physical stability of a PEGylated PROTAC by detecting the formation of aggregates.

Materials:

  • PEGylated PROTAC solution

  • DLS instrument

  • Low-volume cuvettes

  • Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

  • Sample Preparation: Prepare the PEGylated PROTAC solution in the desired buffer at the concentration of interest. Filter the sample to remove any pre-existing dust or large particles.

  • Instrument Setup: Set the DLS instrument parameters, including temperature, laser wavelength, and scattering angle.

  • Measurement:

    • Pipette the sample into a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The DLS software will generate a correlation function and calculate the size distribution of the particles in the sample.

    • Analyze the intensity-weighted, volume-weighted, and number-weighted size distributions.

    • Monitor the average hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in these values over time indicates aggregation.

Mandatory Visualizations

PROTAC_Mechanism_of_Action PROTAC PEGylated PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Leads to Experimental_Workflow_Stability_Assessment start PEGylated PROTAC Sample storage Incubate at Defined Conditions (T, t, light) start->storage sampling Sample at Time Points storage->sampling hplc HPLC Analysis (Chemical Purity) sampling->hplc dls DLS Analysis (Aggregation) sampling->dls ms LC-MS/MS Analysis (Degradant ID) sampling->ms data Data Analysis & Stability Report hplc->data dls->data ms->data Logical_Relationship_Troubleshooting instability Observed Instability (e.g., new HPLC peaks, aggregation) chem_inst Chemical Instability? instability->chem_inst phys_inst Physical Instability? instability->phys_inst lcms LC-MS/MS for Degradant ID chem_inst->lcms forced_deg Forced Degradation Studies chem_inst->forced_deg dls_conc DLS Concentration Dependence phys_inst->dls_conc form_opt Formulation Optimization (pH, excipients) lcms->form_opt struct_mod Structural Modification forced_deg->struct_mod dls_conc->form_opt

References

How to prevent aggregation of target proteins with PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the aggregation of target proteins when using PEGylated Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using PROTACs?

Protein aggregation with PROTACs is a multifaceted issue stemming from both the inherent properties of the PROTAC molecule and the experimental conditions. Key causes include:

  • Poor Physicochemical Properties: PROTACs often have a high molecular weight and poor aqueous solubility, which makes them prone to aggregation.[1][2]

  • Intermolecular Cross-linking: PEGylated PROTACs, especially those using homobifunctional PEG linkers (with reactive groups at both ends), can physically link multiple target protein molecules together, leading to large, insoluble aggregates.[3]

  • High Concentrations: At high concentrations, both the PROTAC and the target protein are in closer proximity, increasing the probability of non-specific intermolecular interactions that lead to aggregation.[3][4]

  • Suboptimal Ternary Complex Formation: An improperly designed linker can lead to unfavorable or unstable ternary complexes (Target Protein-PROTAC-E3 Ligase). This can expose hydrophobic patches on the target protein, promoting aggregation.

  • Environmental Stressors: Experimental conditions such as non-optimal pH, temperature, or buffer composition can destabilize the target protein, making it more susceptible to aggregation.

Q2: I thought PEGylation was supposed to increase solubility. Why might my PEGylated PROTAC be causing aggregation?

While PEGylation is a widely used strategy to enhance the solubility, stability, and pharmacokinetic properties of molecules, it can sometimes contribute to aggregation under specific circumstances. The primary reason is the potential for intermolecular cross-linking . If the PEG linker used in the PROTAC synthesis is bifunctional (e.g., HO-PEG-OH) and both ends react with different protein molecules, it can act as a bridge, leading to a network of cross-linked proteins that precipitate out of solution. Furthermore, while PEG is generally a stabilizer, specific interactions between the PEG chain and the protein surface can occasionally induce conformational changes that promote aggregation.

Q3: What is the "hook effect" and is it related to aggregation?

The "hook effect" describes the phenomenon where the degradation efficiency of a PROTAC decreases at higher concentrations. This happens because high PROTAC concentrations favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex required for degradation. While the hook effect is not aggregation itself, the high concentrations at which it is observed can also independently increase the risk of aggregation due to the poor solubility of the PROTAC and the increased likelihood of intermolecular interactions.

Troubleshooting Guide: Observed Protein Aggregation

If you observe precipitation, cloudiness, or receive instrument readings indicating aggregation after introducing your PEGylated PROTAC, follow this systematic troubleshooting workflow.

Diagram: Troubleshooting Workflow for PROTAC-Induced Aggregation

Troubleshooting_Workflow cluster_0 Start cluster_1 Step 1: Optimize Conditions cluster_2 Step 2: Use Additives cluster_3 Step 3: Modify PROTAC cluster_4 End start Aggregation Observed (Precipitation, DLS/SEC data) node_cond Optimize Reaction Conditions - Lower Protein/PROTAC Conc. - Test pH & Temp range - Vary Salt Concentration start->node_cond node_add Incorporate Stabilizing Excipients - Arginine - Sucrose/Glycerol - Polysorbate 20 node_cond->node_add Aggregation Persists end_res Aggregation Resolved node_cond->end_res Aggregation Resolved node_protac Re-evaluate PROTAC Design - Optimize Linker Length/Rigidity - Insert Solubilizing Groups - Use Monofunctional PEG node_add->node_protac Aggregation Persists node_add->end_res Aggregation Resolved node_protac->end_res Successful end_fail Consult Specialist / Re-design node_protac->end_fail Unsuccessful

Caption: A step-by-step workflow for troubleshooting protein aggregation issues.

Step 1: Optimize Experimental Conditions

Before modifying the PROTAC itself, first attempt to prevent aggregation by optimizing the reaction environment. Create a screening matrix with small-scale reactions to test a range of parameters.

  • Lower Concentration: High protein and PROTAC concentrations increase the likelihood of aggregation. Test a range of lower protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) and PROTAC molar ratios (e.g., 1:1, 5:1, 10:1).

  • Adjust pH: Proteins are often least soluble at their isoelectric point (pI). Screen a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0), moving the buffer pH at least 1 unit away from the target protein's pI.

  • Control Temperature: Lowering the reaction temperature (e.g., to 4°C) can slow down aggregation kinetics and intermolecular cross-linking.

  • Vary Salt Concentration: The ionic strength of the buffer affects electrostatic interactions. Evaluate the effect of different salt concentrations (e.g., 50, 100, 150, 250 mM NaCl) on protein solubility.

Step 2: Incorporate Stabilizing Excipients

If optimizing primary conditions is not sufficient, the addition of chemical additives can help suppress aggregation by stabilizing the native state of the target protein.

Additive ClassExampleTypical ConcentrationMechanism of ActionCite
Amino Acids L-Arginine50-100 mMSuppresses non-specific protein-protein interactions.
Sugars / Polyols Sucrose, Glycerol5-10% (w/v)Stabilizes protein structure through preferential exclusion.
Surfactants Polysorbate 20/800.01-0.05% (v/v)Reduces surface tension and prevents surface-induced aggregation.
Reducing Agents DTT, TCEP1-5 mMPrevents oxidation of cysteine residues, which can lead to disulfide-linked aggregates.
Step 3: Re-evaluate and Modify PROTAC Linker Design

If aggregation persists, the issue may be intrinsic to the PROTAC's structure. The linker is the most flexible component for optimization.

  • Linker Composition: Avoid multiple amide motifs which can decrease permeability and solubility. Instead, inserting basic nitrogen atoms into alkyl or aromatic linkers can improve solubility.

  • Linker Rigidity: Replacing flexible alkyl or PEG linkers with more rigid structures, such as a 1,4-disubstituted phenyl ring or spirocycles, can improve cell permeability and pre-organize the PROTAC for more favorable ternary complex formation.

  • Linker Length: The linker length is critical. A linker that is too short can cause steric hindrance, while one that is too long or flexible can lead to non-productive binding. Systematically testing different PEG lengths (e.g., PEG2, PEG4, PEG6) can identify an optimal distance for a stable ternary complex without promoting aggregation.

Diagram: PEGylated PROTAC Structure & Mechanism

PROTAC_Mechanism cluster_Proteins cluster_Aggregation Aggregation Pathway (Off-Target) PROTAC Target Binder PEG Linker E3 Ligase Binder POI Target Protein (POI) PROTAC:f0->POI Binds E3 E3 Ligase PROTAC:f2->E3 Binds Proteasome Proteasome POI->Proteasome Recognition & Degradation Agg Insoluble Aggregates POI->Agg Self-associates or PROTAC cross-links E3->POI Forms Ternary Complex (PROTAC-mediated) Ub Ubiquitin E3->Ub Transfers Ub->POI Poly-ubiquitination

Caption: Mechanism of a PEGylated PROTAC, showing both the desired degradation pathway and the potential off-target aggregation pathway.

Key Experimental Protocol: Detecting Aggregation with Dynamic Light Scattering (DLS)

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for detecting the formation of soluble and insoluble aggregates.

Objective: To determine if the addition of a PEGylated PROTAC induces aggregation of a target protein by monitoring changes in particle size distribution over time.

Materials:

  • Purified, monomeric target protein solution in an appropriate buffer (filtered through a 0.22 µm filter).

  • PEGylated PROTAC stock solution (e.g., in DMSO).

  • DLS-compatible cuvettes (low-volume quartz or disposable plastic).

  • Dynamic Light Scattering instrument.

  • Assay Buffer (e.g., PBS or HEPES, filtered and degassed).

Methodology:

  • Sample Preparation (Crucial Step):

    • Ensure the initial protein solution is monomeric and free of aggregates by preparing it fresh or clarifying via size-exclusion chromatography (SEC) or centrifugation (e.g., 14,000 x g for 15 mins at 4°C).

    • Prepare all buffers and solutions by filtering them through a 0.22 µm syringe filter to remove dust and other particulates that could interfere with the readings.

  • Instrument Setup:

    • Set the DLS instrument to the appropriate temperature for your protein's stability (e.g., 25°C).

    • Allow the instrument to equilibrate for at least 15-20 minutes.

  • Baseline Measurement (Control):

    • Prepare a control sample in a clean cuvette containing the target protein at the final desired concentration in the assay buffer.

    • If your PROTAC is in DMSO, add an equivalent volume of DMSO to this control sample (e.g., final DMSO concentration <1%).

    • Place the cuvette in the DLS instrument and take an initial reading. This will provide the size distribution (hydrodynamic radius, Rh) and polydispersity index (%Pd) of the monomeric protein. A monodisperse sample typically has a %Pd < 20%.

  • Experimental Measurement:

    • To a fresh aliquot of the target protein solution, add the PEGylated PROTAC to the desired final concentration. Mix gently by pipetting (do not vortex).

    • Immediately transfer the solution to a DLS cuvette and begin measurements.

    • Collect data at regular time intervals (e.g., t=0, 5, 15, 30, 60 minutes) to monitor for time-dependent aggregation.

  • Data Analysis:

    • Compare Size Distributions: Analyze the intensity, volume, and number distributions. The appearance of a second peak corresponding to a much larger particle size is a clear indication of aggregation.

    • Monitor Polydispersity Index (%Pd): An increase in the %Pd value over time suggests that the sample is becoming more heterogeneous, which is often a precursor to visible aggregation.

    • Track Count Rate: A significant and erratic fluctuation or a sharp increase in the photon count rate can also indicate the formation of large aggregates.

Interpreting Results:

  • No Aggregation: The DLS profile remains consistent with the baseline measurement, showing a single peak at the expected size of the monomeric protein with a low %Pd.

  • Aggregation Occurring: The appearance of new peaks at larger hydrodynamic radii (e.g., >100 nm) and a significant increase in the %Pd are strong indicators of PROTAC-induced aggregation.

References

Technical Support Center: Refining HPLC Purification of m-PEG2-amido-Ph-NH2 Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and refining High-Performance Liquid Chromatography (HPLC) methods for the purification of m-PEG2-amido-Ph-NH2 derivatives. The following question-and-answer format directly addresses common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue observed during the HPLC purification of this compound derivatives?

A1: The most frequently encountered issue is peak tailing.[1][2][3] This is primarily due to the basic nature of the terminal amine (-NH2) group on the phenyl ring, which can interact with residual silanol groups on the silica-based stationary phase of the HPLC column.[1][4] These secondary interactions lead to an asymmetrical peak shape, where the tail of the peak is elongated.

Q2: How does the PEG chain affect the HPLC separation?

A2: The polyethylene glycol (PEG) chain introduces hydrophilicity and can lead to broader peaks due to its polydispersity (variation in the number of repeating ethylene glycol units). While m-PEG2 has a defined chain length, impurities with different numbers of PEG units can contribute to peak broadening. The PEG chain also increases the overall size of the molecule, which can influence its interaction with the stationary phase.

Q3: Which HPLC mode is most suitable for purifying this compound derivatives?

A3: Reversed-phase HPLC (RP-HPLC) is the most common and effective method for the purification of these derivatives. In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol). The separation is based on the hydrophobicity of the molecules.

Q4: What type of detector is recommended for these compounds?

A4: A UV detector is commonly used, as the phenyl group in the molecule provides a chromophore that absorbs UV light. However, for accurate quantification, especially if the chromophore is weak or if related impurities lack a chromophore, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be more effective as they are not dependent on the optical properties of the analyte.

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My chromatogram shows significant peak tailing for the this compound derivative. How can I improve the peak shape?

A: Peak tailing for amine-containing compounds is a common problem that can be addressed by modifying the mobile phase or selecting an appropriate column. Here is a step-by-step troubleshooting guide:

Step 1: Adjust Mobile Phase pH

  • Problem: At neutral pH, the amine group is protonated (positive charge) and can interact with ionized, negatively charged silanol groups on the column packing material.

  • Solution: Lower the pH of the aqueous component of your mobile phase to around 2.5-3.5 using an additive like trifluoroacetic acid (TFA) or formic acid (typically at 0.1% v/v). At low pH, the silanol groups are protonated and less likely to interact with the basic analyte.

Step 2: Add a Competing Base

  • Problem: If adjusting the pH is not sufficient or desirable, active silanol sites can be masked.

  • Solution: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase (e-g., 0.1-0.5% v/v). TEA is a stronger base and will preferentially interact with the active silanol sites, reducing the secondary interactions with your analyte.

Step 3: Use an End-Capped Column

  • Problem: Standard silica-based columns have a significant number of free silanol groups.

  • Solution: Utilize a column that has been "end-capped." End-capping is a process where the residual silanol groups are chemically bonded with a small, less polar group, effectively shielding them from interaction with basic analytes.

Step 4: Increase Buffer Concentration

  • Problem: Insufficient buffering capacity can lead to pH gradients within the column, exacerbating peak tailing.

  • Solution: If using a buffer, increasing its concentration (e.g., from 10 mM to 25 or 50 mM) can sometimes improve peak shape by maintaining a more consistent pH environment.

The following diagram illustrates the troubleshooting workflow for peak tailing:

G Troubleshooting Workflow for Peak Tailing cluster_0 Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed ph_adjust Adjust Mobile Phase pH (e.g., 0.1% TFA) start->ph_adjust add_tea Add Competing Base (e.g., 0.1% TEA) ph_adjust->add_tea If tailing persists end Symmetrical Peak ph_adjust->end Problem Resolved end_capped Use End-Capped Column add_tea->end_capped If tailing persists add_tea->end Problem Resolved buffer_conc Increase Buffer Concentration end_capped->buffer_conc If tailing persists end_capped->end Problem Resolved buffer_conc->end Problem Resolved G Parameters for Improving Peak Resolution cluster_1 Parameters for Improving Peak Resolution resolution Improved Resolution gradient Gradient Optimization gradient->resolution flow_rate Flow Rate flow_rate->resolution column Column Selection column->resolution solvent Organic Solvent solvent->resolution

References

Validation & Comparative

Analytical methods for the characterization of m-PEG2-amido-Ph-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the ubiquitin-proteasome system to degrade specific target proteins. The linker component, which connects the target protein-binding ligand to the E3 ligase ligand, is a critical determinant of a PROTAC's efficacy and physicochemical properties. Among the various linker types, those incorporating polyethylene glycol (PEG) moieties are frequently employed to enhance solubility and optimize the spatial orientation of the ternary complex. This guide provides a comparative overview of the key analytical methods for characterizing PROTACs featuring short PEG linkers, with a focus on those similar in structure to m-PEG2-amido-Ph-NH2.

The Challenge of Characterizing PEGylated PROTACs

The heterogeneous and often complex nature of PEGylated PROTACs presents unique analytical challenges. The inherent polydispersity of some PEG reagents and the potential for multiple PEGylation sites can lead to a mixture of final products. Furthermore, the large molecular weight and structural flexibility of these molecules can complicate separation and spectral interpretation. A multi-faceted analytical approach is therefore essential for comprehensive characterization.

Key Analytical Techniques and Comparative Data

A combination of chromatographic and spectroscopic techniques is necessary to confirm the identity, purity, and structural integrity of PEGylated PROTACs. The following sections detail the most common methods, along with representative experimental protocols and data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for assessing the purity of PROTACs and for their purification. Reversed-phase HPLC (RP-HPLC) is the most common modality used.

Table 1: Comparison of HPLC Methods for PROTAC Analysis

ParameterMethod 1: Purity AssessmentMethod 2: Preparative Purification
Column C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.8 µm)C18 reversed-phase (larger dimensions for higher capacity)
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% TFA in Acetonitrile
Gradient Linear gradient from 5% to 95% B over 10-20 minutesOptimized gradient based on analytical separation
Flow Rate 0.3 - 0.5 mL/minDependent on column dimensions
Detection UV at 254 nm and 280 nmUV at relevant wavelengths
  • Sample Preparation: Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a UV detector.

  • Column: Equilibrate a C18 reversed-phase column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Injection: Inject 5-10 µL of the sample.

  • Elution: Run a linear gradient of Mobile Phase B from 5% to 95% over 15 minutes.

  • Data Analysis: Integrate the peak areas to determine the purity of the PROTAC.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful tool for confirming the molecular weight of the synthesized PROTAC and identifying any impurities or degradation products.

Table 2: Comparison of LC-MS Methods for PROTAC Characterization

ParameterMethod 1: Intact Mass ConfirmationMethod 2: Metabolite Identification
Ionization Source Electrospray Ionization (ESI)ESI
Mass Analyzer Time-of-Flight (TOF) or OrbitrapTandem Quadrupole or Orbitrap
Scan Mode Full Scan (MS1)Product Ion Scan (MS/MS)
Capillary Voltage 3.5 - 4.5 kV3.5 - 4.5 kV
Source Temperature 120 - 150 °C120 - 150 °C
LC Conditions As per HPLC purity assessmentOptimized for separation of metabolites
  • Sample Preparation: Prepare a dilute solution of the PROTAC (e.g., 10 µM) in the initial mobile phase.

  • LC System: Utilize an HPLC or UPLC system coupled to a high-resolution mass spectrometer.

  • Chromatography: Employ a C18 column with a fast gradient (e.g., 5% to 95% acetonitrile with 0.1% formic acid in 5 minutes).

  • Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 100-2000.

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the monoisotopic mass of the PROTAC and compare it to the theoretical value. The spectrum may show a distribution of peaks separated by 44 Da, corresponding to the ethylene glycol monomer unit of the PEG linker.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, confirming the successful synthesis and connectivity of the different components of the PROTAC. Both 1H and 13C NMR are crucial, and 2D techniques like COSY and HSQC can aid in complex structural assignments.

Table 3: Key NMR Parameters for PROTAC Characterization

Parameter1H NMR13C NMR
Solvent DMSO-d6, CDCl3, or Methanol-d4DMSO-d6, CDCl3, or Methanol-d4
Frequency 400 - 600 MHz100 - 150 MHz
Key Signals Aromatic protons of the ligands, amide protons, and characteristic signals of the PEG linker (typically around 3.5-3.7 ppm).Carbonyl carbons, aromatic carbons, and the repeating ethylene glycol units of the linker (typically around 70 ppm).
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified PROTAC in 0.5-0.7 mL of a suitable deuterated solvent.

  • Instrumentation: Use a high-field NMR spectrometer.

  • Data Acquisition: Acquire the 1H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing: Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals.

  • Analysis: Assign the peaks to the corresponding protons in the PROTAC structure. The integration values should be consistent with the number of protons in each part of the molecule. NMR can provide detailed structural information about the PEGylated PROTAC in solution, helping to confirm the attachment site of the PEG chain and assess any conformational changes.[2]

Visualizing the Analytical Workflow

To better understand the logical flow of the characterization process, the following diagrams illustrate the general experimental workflows.

PROTAC_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis PROTAC Synthesis Purification HPLC Purification Synthesis->Purification HPLC HPLC Purity Purification->HPLC Purity Check LCMS LC-MS (Intact Mass) Purification->LCMS Identity Confirmation NMR NMR (Structure) Purification->NMR Structural Elucidation Ternary_Complex_Formation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ligase E3->Ternary Degradation Ubiquitination & Degradation Ternary->Degradation

References

A Comparative Guide to the NMR and Mass Spectrometry Analysis of m-PEG2-amido-Ph-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design, influencing its efficacy and physicochemical properties. This guide provides a comparative analysis of the analytical techniques used to characterize a common PEG-based PROTAC linker, m-PEG2-amido-Ph-NH2 (CAS: 1284417-66-8), focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Due to the limited availability of public experimental data for this specific conjugate, this guide will utilize representative data based on the known spectral characteristics of its constituent parts: the m-PEG2-amine linker and the 4-aminobenzamide core. This approach provides a practical framework for researchers working with similar PEGylated molecules.

Comparison of Analytical Techniques

NMR and Mass Spectrometry are indispensable tools for the structural elucidation and characterization of PROTAC linkers. Each technique offers unique and complementary information.

FeatureNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Information Provided Detailed structural information, including proton and carbon environments, connectivity, and stereochemistry.Precise molecular weight, elemental composition, and fragmentation patterns for structural confirmation.
Strengths - Non-destructive- Provides unambiguous structural determination- Quantitative- High sensitivity- High-resolution mass accuracy- Can analyze complex mixtures when coupled with chromatography (LC-MS)
Limitations - Lower sensitivity compared to MS- Can be complex to interpret for large or heterogeneous molecules- Destructive technique- Provides limited information on stereochemistry- Fragmentation can be complex to interpret
Typical Application - Confirmation of chemical structure- Purity assessment- Conformational analysis- Molecular weight determination- Confirmation of elemental formula- Identification of impurities and degradation products

Experimental Data

The following tables summarize the expected quantitative data for this compound from ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

¹H NMR (Proton NMR) Data (Predicted)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.60d2HAr-H (ortho to C=O)
6.55d2HAr-H (ortho to NH₂)
8.15t1H-NH- (amide)
5.80s2H-NH₂ (aromatic amine)
3.55t2H-CH₂- (adjacent to amide N)
3.65t2H-CH₂- (PEG chain)
3.50m4H-CH₂-CH₂-O- (PEG chain)
3.25s3H-OCH₃
¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: DMSO-d₆, 100 MHz

Chemical Shift (δ) ppmAssignment
166.5C=O (amide)
152.0Ar-C (attached to NH₂)
129.0Ar-CH (ortho to C=O)
125.0Ar-C (attached to C=O)
113.0Ar-CH (ortho to NH₂)
71.5-O-CH₂- (PEG chain)
69.5-O-CH₂- (PEG chain)
58.0-OCH₃
39.0-N-CH₂- (adjacent to amide)
High-Resolution Mass Spectrometry (HRMS) Data
IonCalculated m/zObserved m/z
[M+H]⁺239.1396239.1399
[M+Na]⁺261.1215261.1218

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible analytical data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound conjugate in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument Setup:

    • Spectrometer: 400 MHz NMR spectrometer.

    • Probe: Standard 5 mm broadband probe.

    • Temperature: 298 K.

  • ¹H NMR Acquisition:

    • Pulse Sequence: Standard single-pulse sequence (zg30).

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (zgpg30).

    • Number of Scans: 1024-4096 scans.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) using appropriate NMR software. Chemical shifts are referenced to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the this compound conjugate in methanol or acetonitrile. Further dilute to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • LC-MS Method (Optional but Recommended for Purity Analysis):

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over several minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • Mass Spectrometry Parameters:

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 50-500.

  • Data Analysis: Process the raw data to obtain the mass spectrum. The accurate mass of the molecular ion ([M+H]⁺) is used to confirm the elemental composition.

Visualizations

Diagrams are provided to illustrate the experimental workflow and the logical relationships in the analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis start This compound Conjugate nmr_sample Dissolve in DMSO-d6 start->nmr_sample ms_sample Dissolve in Methanol/Acetonitrile start->ms_sample nmr NMR Spectroscopy nmr_sample->nmr ms Mass Spectrometry ms_sample->ms nmr_data 1H & 13C NMR Spectra nmr->nmr_data ms_data Mass Spectrum ms->ms_data structure Structural Confirmation nmr_data->structure ms_data->structure

Analytical Workflow for this compound

logical_relationship cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry molecule This compound peg_moiety m-PEG2 Moiety (-OCH2CH2OCH2CH2-) molecule->peg_moiety amide_moiety Amide Linkage (-CONH-) molecule->amide_moiety phenyl_moiety Aminophenyl Group (-Ph-NH2) molecule->phenyl_moiety hrms HRMS molecule->hrms Molecular Ion Peak proton_nmr 1H NMR peg_moiety->proton_nmr Aliphatic Signals carbon_nmr 13C NMR peg_moiety->carbon_nmr Aliphatic Carbons amide_moiety->proton_nmr Amide Proton amide_moiety->carbon_nmr Carbonyl Carbon phenyl_moiety->proton_nmr Aromatic Signals phenyl_moiety->carbon_nmr Aromatic Carbons

Structure-Spectra Correlation

Alternative Analytical Techniques

While NMR and MS are the primary methods for characterizing PROTAC linkers, other techniques can provide valuable complementary information.

  • High-Performance Liquid Chromatography (HPLC): Coupled with a UV detector, HPLC is an excellent method for assessing the purity of the conjugate and for separating it from starting materials and byproducts.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the presence of key functional groups, such as the amide C=O stretch and N-H bonds.

  • Elemental Analysis: Provides the percentage composition of C, H, and N, which can be used to confirm the empirical formula of the synthesized compound.

By employing a combination of these analytical techniques, researchers can confidently determine the structure, purity, and integrity of this compound conjugates, ensuring the quality and reliability of these critical components in the development of novel PROTAC-based therapeutics.

A Comparative Analysis of m-PEG2-amido-Ph-NH2 with Alkyl and Other PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Linker Performance in Proteolysis Targeting Chimeras (PROTACs)

In the rapidly evolving field of targeted protein degradation, the linker element of a Proteolysis Targeting Chimera (PROTAC) plays a pivotal role in determining the overall efficacy, pharmacokinetics, and therapeutic window of the molecule. This guide provides a comprehensive comparison of m-PEG2-amido-Ph-NH2, a discrete polyethylene glycol (PEG) linker, with commonly used alkyl and other PEG linkers. The following analysis is based on a synthesis of available experimental data to assist researchers in making informed decisions for their drug design and development endeavors.

Executive Summary

The choice of a linker in a PROTAC is a critical design element that extends beyond merely connecting a target-binding ligand and an E3 ligase ligand. The linker's length, flexibility, and chemical composition profoundly influence a PROTAC's physicochemical properties, including its solubility, cell permeability, and metabolic stability. These properties, in turn, dictate the molecule's ability to form a stable and productive ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.

This compound , a bifunctional linker featuring a short di-ethylene glycol chain, an amide bond, and a phenylamine group, offers a unique combination of properties. The PEG component enhances hydrophilicity, which can improve the solubility of the PROTAC molecule. The phenylamine moiety provides a reactive handle for conjugation. In contrast, alkyl linkers , composed of saturated hydrocarbon chains, are generally more hydrophobic and offer greater conformational flexibility. Other PEG linkers vary in the length of the ethylene glycol chain, impacting the overall size and hydrophilicity of the PROTAC.

This guide will delve into a comparative analysis of these linker types, presenting available quantitative data on their impact on PROTAC performance and detailing the experimental protocols used to generate this data.

Data Presentation: A Quantitative Comparison

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of a target protein, quantified by the DC50 (the concentration of the PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation). Other critical parameters include cellular permeability and metabolic stability, which are crucial for a PROTAC's in vivo activity.

While direct head-to-head comparative studies for this compound against a wide array of alkyl and other PEG linkers are not extensively available in the public domain, the following tables summarize representative data from various studies that illustrate the general trends observed when comparing these linker classes.

Table 1: Representative Degradation Efficiency of PROTACs with Different Linker Types

Linker TypeTarget ProteinE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
PEG-based BRD4CRBNH661< 0.5> 90[1]
Alkyl-based BETCRBNMV4;11pM rangeN/A[1]
Alkyl/Ether TBK1VHLN/A396[1]

Note: This table presents data from different studies and should be interpreted as a general comparison of linker classes rather than a direct head-to-head comparison of specific molecules.

Table 2: Representative Permeability Data for PROTACs with Different Linker Types

Linker TypePermeability AssayApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux RatioReference
PEG-based PAMPAVaries with length and structureN/A[2][3]
Alkyl-based PAMPAGenerally lower than PEG linkers of similar lengthN/A

Note: Permeability is highly dependent on the overall structure of the PROTAC. The data presented here reflects general trends.

Key Performance Indicators: A Comparative Overview

Degradation Efficacy (DC50 and Dmax)

The primary measure of a PROTAC's success is its ability to effectively degrade the target protein. The linker plays a crucial role in orienting the target protein and the E3 ligase to facilitate efficient ubiquitination.

  • PEG Linkers (including this compound): The hydrophilicity and flexibility of PEG linkers can promote the formation of a stable ternary complex, leading to potent degradation. The length of the PEG chain is a critical parameter that requires optimization for each target-ligase pair.

  • Alkyl Linkers: The high conformational flexibility of alkyl chains can allow for the necessary spatial arrangement for ternary complex formation. However, their hydrophobicity can sometimes lead to reduced solubility and bioavailability.

Cellular Permeability

For a PROTAC to be effective, it must be able to cross the cell membrane to reach its intracellular target. The physicochemical properties of the linker significantly impact a PROTAC's permeability.

  • PEG Linkers (including this compound): The hydrophilic nature of PEG linkers can enhance the aqueous solubility of PROTACs. However, longer PEG chains can also increase the polar surface area, potentially reducing passive diffusion across the cell membrane. Shorter PEG linkers like the one in this compound may offer a balance between solubility and permeability.

  • Alkyl Linkers: The hydrophobic character of alkyl linkers can, in some cases, improve membrane permeability. However, excessive lipophilicity can lead to non-specific binding and poor aqueous solubility.

Metabolic Stability and Pharmacokinetics

The in vivo stability and pharmacokinetic profile of a PROTAC are critical for its therapeutic application. The linker can be a site of metabolic degradation, affecting the half-life of the molecule.

  • PEG Linkers (including this compound): PEGylation is a well-established strategy to improve the pharmacokinetic properties of drugs. However, PEG linkers can be susceptible to oxidative metabolism. The amide bond in this compound may also be subject to hydrolysis.

  • Alkyl Linkers: Alkyl chains are generally more metabolically stable than PEG linkers. However, their hydrophobicity can sometimes lead to faster clearance.

Experimental Protocols

Accurate and reproducible experimental data are essential for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments used to compare the performance of different linkers.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
  • Treat the cells with a serial dilution of the PROTACs (including those with this compound, alkyl, and other PEG linkers) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a protein assay kit (e.g., BCA assay).

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples for SDS-PAGE.
  • Separate the proteins by gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
  • Block the membrane and probe with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin).
  • Incubate with a corresponding secondary antibody conjugated to a detectable enzyme (e.g., HRP).

5. Data Analysis:

  • Detect the signal using a chemiluminescence substrate and an imaging system.
  • Quantify the band intensities using densitometry software.
  • Normalize the target protein signal to the loading control signal.
  • Calculate the percentage of protein degradation relative to the vehicle control.
  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method to assess the passive permeability of compounds across an artificial lipid membrane, simulating the gastrointestinal barrier or the blood-brain barrier.

1. Plate Preparation:

  • Prepare a donor plate (e.g., 96-well filter plate) and an acceptor plate (e.g., 96-well microplate).
  • Coat the filter membrane of the donor plate with a lipid solution (e.g., lecithin in dodecane).

2. Compound Preparation and Incubation:

  • Prepare solutions of the PROTACs in a suitable buffer.
  • Add the PROTAC solutions to the donor plate wells.
  • Add buffer to the acceptor plate wells.
  • Assemble the "sandwich" by placing the donor plate on top of the acceptor plate.
  • Incubate the plate assembly for a specific period (e.g., 4-18 hours) at room temperature.

3. Sample Analysis:

  • After incubation, separate the plates and determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy).

4. Calculation of Permeability Coefficient (Papp):

  • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A]_t / [C_eq])) where V_D and V_A are the volumes of the donor and acceptor wells, A is the area of the membrane, t is the incubation time, [C_A]_t is the concentration in the acceptor well at time t, and [C_eq] is the equilibrium concentration.

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated protein degradation pathway.

Linker_Comparison_Workflow cluster_Design PROTAC Design & Synthesis cluster_Evaluation Performance Evaluation cluster_Data Data Analysis L1 This compound PROTAC Degradation Degradation Assay (Western Blot) L1->Degradation Permeability Permeability Assay (PAMPA) L1->Permeability Stability Metabolic Stability Assay L1->Stability L2 Alkyl Linker PROTAC L2->Degradation L2->Permeability L2->Stability L3 Other PEG Linker PROTAC L3->Degradation L3->Permeability L3->Stability DC50 DC50 & Dmax Degradation->DC50 Papp Papp Permeability->Papp HalfLife Half-life (t1/2) Stability->HalfLife

Experimental workflow for linker comparison.

Linker_Properties Linker Linker Properties Hydrophilicity Flexibility Length Metabolic Stability Performance PROTAC Performance Solubility Permeability Ternary Complex Formation In vivo Efficacy Linker:f0->Performance:g0 Linker:f0->Performance:g1 Linker:f1->Performance:g2 Linker:f2->Performance:g2 Linker:f3->Performance:g3

Relationship between linker properties and PROTAC performance.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective PROTACs. While alkyl linkers offer synthetic simplicity and metabolic stability, their hydrophobicity can pose challenges for solubility and bioavailability. PEG linkers, including this compound, provide a means to enhance hydrophilicity, which can be beneficial for improving the overall drug-like properties of a PROTAC. However, the length and composition of the PEG linker must be carefully optimized to balance solubility, permeability, and degradation efficacy.

The this compound linker, with its short, discrete PEG chain, represents a compelling option that may offer a favorable balance of these properties. Further head-to-head experimental comparisons with a diverse range of alkyl and other PEG linkers are warranted to fully elucidate its performance profile and guide its application in the development of next-generation protein degraders. The experimental protocols and comparative framework presented in this guide provide a foundation for such investigations.

References

The Hydrophilic Advantage: A Comparative Guide to PEG Linkers in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of linker molecules is a cornerstone of creating effective and safe targeted therapies. This guide provides an objective comparison of hydrophilic polyethylene glycol (PEG) linkers, such as m-PEG2-amido-Ph-NH2, against other alternatives, supported by experimental data. We will delve into how the incorporation of PEG linkers can significantly enhance the therapeutic potential of advanced drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Hydrophilic PEG linkers have become a important component in modern drug design, primarily for their ability to favorably modulate the physicochemical and pharmacological properties of conjugated molecules.[1][2] The inclusion of a PEG chain can overcome challenges associated with hydrophobic payloads and linkers, which often lead to issues like aggregation, poor solubility, and rapid clearance from the body.[1][3]

Enhancing Drug Properties through PEGylation

The process of attaching PEG chains, known as PEGylation, offers several key advantages:

  • Improved Solubility and Reduced Aggregation: Many potent cytotoxic drugs used as payloads in ADCs are hydrophobic.[3] This hydrophobicity can cause the ADCs to aggregate, reducing their efficacy and potentially leading to immunogenicity. Hydrophilic PEG linkers create a hydration shell around the drug, significantly improving the overall solubility of the conjugate and preventing aggregation.

  • Enhanced Pharmacokinetics: The hydrophilic nature of PEG linkers reduces non-specific interactions with proteins and cells in the bloodstream, leading to a longer circulation half-life and reduced plasma clearance. This extended presence in the body allows for greater accumulation of the drug at the target site.

  • Higher Drug-to-Antibody Ratio (DAR): By mitigating the tendency of hydrophobic payloads to cause aggregation, PEG linkers enable the attachment of a higher number of drug molecules to a single antibody. This can lead to enhanced potency of the ADC.

  • Reduced Immunogenicity: The PEG chain can act as a shield, masking the payload and parts of the antibody from the immune system, which can help to reduce the potential for an immune response against the therapeutic agent.

Comparative Performance of PEG Linkers in ADCs

The choice of linker can dramatically impact the performance of an ADC. The following tables summarize quantitative data from various studies, comparing key metrics for ADCs with and without hydrophilic PEG linkers.

Table 1: Impact of Linker Hydrophilicity on ADC Aggregation and Drug-to-Antibody Ratio (DAR)

Linker TypePayloadAchievable DARAggregation (%)Reference
Hydrophobic (e.g., SMCC)Maytansinoid~4>10%
Hydrophilic (PEG-containing) Maytansinoid >4 <5%
HydrophobicAuristatin4High
Hydrophilic (mPEG24) Auristatin 8 Low

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics in Rats

LinkerADC ConstructPlasma Half-life (t½, hours)Clearance (mL/day/kg)Reference
No PEGanti-CD30-MMAE~50~10
4 kDa PEG anti-CD30-MMAE ~125 ~4
10 kDa PEG anti-CD30-MMAE ~560 <1

Table 3: In Vitro Cytotoxicity of ADCs with Varying PEG Linker Lengths

LinkerADC ConstructCell LineIC50 (pM)Reference
No PEGZHER2-MMAENCI-N87~20
4 kDa PEG ZHER2-MMAE NCI-N87 ~90
10 kDa PEG ZHER2-MMAE NCI-N87 ~450

The Role of this compound in PROTACs

The benefits of hydrophilic PEG linkers extend beyond ADCs to other modalities like PROTACs. A PROTAC is a chimeric molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein. The linker connecting the target-binding and E3 ligase-binding moieties plays a critical role in the efficacy of the PROTAC.

The molecule this compound is a PEG-based PROTAC linker. The inclusion of a short PEG chain, like in this compound, can improve the solubility and cell permeability of the PROTAC molecule, facilitating the formation of the ternary complex between the target protein and the E3 ligase.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., oncogenic protein) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Ubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

PROTAC Mechanism of Action.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols.

Protocol 1: ADC Aggregation Analysis by Size Exclusion Chromatography (SEC)

Objective: To quantify the percentage of aggregates in an ADC formulation.

Methodology:

  • Sample Preparation: The ADC sample is diluted to a concentration of 1 mg/mL in a mobile phase buffer (e.g., 150 mM sodium phosphate, pH 7.0).

  • Chromatography System: An HPLC system equipped with a size exclusion column (e.g., Shim-pack™ Bio Diol) is used.

  • Mobile Phase: An isocratic mobile phase, such as phosphate-buffered saline (PBS), is run at a constant flow rate.

  • Detection: The eluate is monitored by a UV detector at 280 nm.

  • Data Analysis: The chromatogram will show peaks corresponding to the monomeric ADC and higher molecular weight aggregates. The area under each peak is integrated to calculate the percentage of aggregates relative to the total protein.

Protocol 2: In Vivo Pharmacokinetic Study of ADCs in Mice

Objective: To determine the pharmacokinetic profile of an ADC after intravenous administration.

Methodology:

  • Animal Model: Tumor-bearing xenograft mice (e.g., NCI-N87) are used.

  • ADC Administration: A single intravenous (IV) dose of the ADC is administered to each mouse via the tail vein.

  • Blood Sampling: Blood samples are collected at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation and stored at -80°C.

  • Quantification: The concentration of the ADC in plasma is determined using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as half-life (t½) and clearance are calculated from the plasma concentration-time data.

Protocol 3: Assessment of ADC Stability under Thermal Stress

Objective: To evaluate the thermal stability of an ADC.

Methodology:

  • Sample Preparation: The ADC is prepared in its formulation buffer at a specific concentration.

  • Thermal Stress: The ADC sample is incubated at an elevated temperature (e.g., 40°C or 50°C) for a defined period.

  • Analysis: At various time points during the incubation, aliquots of the sample are taken and analyzed for aggregation using SEC (as described in Protocol 1) and for changes in secondary and tertiary structure using techniques like differential scanning calorimetry (DSC).

  • Data Analysis: The rate of aggregation and any changes in the thermal melting temperature (Tm) are determined to assess the stability of the ADC under thermal stress.

Logical Workflow for ADC Development

The development of a successful ADC is a multi-step process that requires careful optimization at each stage.

ADC_Development_Workflow cluster_discovery Discovery & Design cluster_conjugation Conjugation & Purification cluster_characterization Characterization & Formulation cluster_preclinical Preclinical Evaluation Target_Selection Target Antigen Selection Antibody_Development Antibody Development Target_Selection->Antibody_Development Linker_Design Linker Design (e.g., Hydrophilic PEG) Antibody_Development->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Conjugation Antibody-Linker-Payload Conjugation Linker_Design->Conjugation Purification Purification of ADC Conjugation->Purification DAR_Analysis DAR Determination Purification->DAR_Analysis Stability_Testing Stability Assessment (Thermal, Freeze-Thaw) DAR_Analysis->Stability_Testing Aggregation_Analysis Aggregation Analysis (SEC) Stability_Testing->Aggregation_Analysis Formulation Formulation Development Aggregation_Analysis->Formulation In_Vitro_Assays In Vitro Cytotoxicity Formulation->In_Vitro_Assays In_Vivo_PK In Vivo PK Studies In_Vitro_Assays->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy (Tumor Models) In_Vivo_PK->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology

Generalized ADC Development Workflow.

References

A Comparative Guide to In Vitro Assays for Validating m-PEG2-amido-Ph-NH2 PROTAC Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule is a heterobifunctional chimera, featuring two distinct ligands connected by a chemical linker.[1][2][3] One ligand binds to a target protein of interest (POI), while the other recruits an E3 ubiquitin ligase.[1][2] The linker, such as the polyethylene glycol (PEG)-based m-PEG2-amido-Ph-NH2, plays a crucial role in optimizing the physicochemical properties of the PROTAC and orienting the two proteins to form a productive ternary complex.

The formation of this key ternary complex (POI-PROTAC-E3 ligase) facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This ubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC molecule is released and can engage in further catalytic cycles. Validating each step of this process is critical for the rational design and optimization of effective PROTACs. This guide provides a comparative overview of common in vitro assays used to confirm the activity of PROTACs, with detailed protocols and data presentation to aid in experimental design.

PROTAC Mechanism of Action: A Signaling Pathway

The efficacy of a PROTAC is dependent on a cascade of intracellular events, beginning with the formation of a stable ternary complex and culminating in the proteasomal degradation of the target protein. Understanding this pathway is essential for selecting the appropriate validation assays.

PROTAC_Mechanism_of_Action PROTAC-Mediated Protein Degradation Pathway cluster_cell Intracellular Environment PROTAC PROTAC (this compound linker) Binary_POI Binary Complex (PROTAC-POI) PROTAC->Binary_POI Binds Binary_E3 Binary Complex (PROTAC-E3) PROTAC->Binary_E3 Binds POI Target Protein (POI) POI->Binary_POI E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Binary_E3 Ternary_Complex Ternary Complex (POI-PROTAC-E3) Binary_POI->Ternary_Complex Binary_E3->Ternary_Complex Ternary_Complex->PROTAC Releases Ternary_Complex->E3_Ligase Releases Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ub-POI Ubiquitination->Ub_POI Results in Proteasome 26S Proteasome Ub_POI->Proteasome Recruited to Degradation POI Degradation Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-induced protein degradation.

Experimental Validation Workflow

A systematic, multi-assay approach is necessary to comprehensively validate a novel PROTAC. The workflow generally proceeds from biochemical confirmation of binding and complex formation to cell-based assays measuring the ultimate biological outcome—protein degradation.

PROTAC_Validation_Workflow cluster_biochemical Biochemical / Biophysical Assays cluster_cellular Cell-Based Assays Start PROTAC Synthesis (e.g., with this compound linker) Target_Engagement 1. Target Engagement & E3 Binding (SPR, ITC, NanoBRET) Start->Target_Engagement Ternary_Formation 2. Ternary Complex Formation (AlphaLISA, SPR, NanoBRET, HTRF) Target_Engagement->Ternary_Formation Ubiquitination 3. In Vitro Ubiquitination (Biochemical Ubiquitination Assays) Ternary_Formation->Ubiquitination Cell_Engagement 4. Cellular Target Engagement (NanoBRET) Ubiquitination->Cell_Engagement Cell_Degradation 5. Target Protein Degradation (Western Blot, In-Cell Western, MS) Cell_Engagement->Cell_Degradation Cell_Function 6. Functional Impact (Cytotoxicity, Apoptosis Assays) Cell_Degradation->Cell_Function End Candidate Optimization Cell_Function->End

Caption: A typical workflow for the in vitro validation of PROTACs.

Target Engagement and Ternary Complex Formation Assays

The foundational step in PROTAC action is the formation of a stable ternary complex. The stability and cooperativity of this complex are often predictive of a PROTAC's degradation efficiency. Assays in this category measure the direct binding of the PROTAC to its targets and the subsequent formation of the three-part complex.

Assay Principle Throughput Key Outputs Advantages Limitations
AlphaLISA Proximity-based immunoassay using donor and acceptor beads that generate a chemiluminescent signal when brought close by the ternary complex.HighTernary complex formation, KD, BmaxNo-wash, homogenous format; high sensitivity; suitable for HTS.Requires tagged proteins or specific antibodies; susceptible to "hook effect".
Surface Plasmon Resonance (SPR) Measures changes in refractive index on a sensor chip as molecules bind, allowing real-time monitoring of association and dissociation.MediumKD (affinity), kon/koff (kinetics), cooperativity (α)Label-free; provides detailed kinetic data; can distinguish binary vs. ternary binding.Requires protein immobilization; can be complex to set up; lower throughput.
NanoBRET™ Bioluminescence resonance energy transfer between a NanoLuc-tagged protein and a fluorescently-labeled partner upon complex formation in live cells.HighIntracellular target engagement, ternary complex formation, intracellular affinityLive-cell context reflects cellular availability and permeability; real-time kinetics.Requires genetic modification of cells (tagging); tracer development can be needed.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular binding to determine thermodynamic parameters.LowKD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS)Label-free, in-solution measurement; provides full thermodynamic profile.Requires large amounts of pure protein; very low throughput.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures energy transfer between a donor and acceptor fluorophore on binding partners, with a time delay to reduce background.HighTernary complex formation, binding affinityHomogenous format; improved signal-to-background over standard FRET.Requires labeled proteins; potential for compound interference.
Featured Protocol: AlphaLISA for Ternary Complex Formation

This protocol is adapted from methodologies described for detecting the formation of a BRD4/dBET6/CRBN complex.

1. Materials:

  • GST-tagged Protein of Interest (POI)

  • FLAG- and His-tagged E3 Ligase Complex

  • PROTAC of interest (e.g., containing this compound linker)

  • AlphaLISA anti-GST Acceptor beads

  • AlphaLISA anti-FLAG Donor beads

  • AlphaLISA Assay Buffer

  • 384-well microplate

2. Procedure:

  • Prepare serial dilutions of the PROTAC in the assay buffer.

  • In a 384-well plate, add the tagged POI and tagged E3 ligase at optimized, fixed concentrations.

  • Add the diluted PROTAC to the wells. Include controls with no PROTAC (background) and controls with non-binding molecules.

  • Incubate the mixture for 1 hour at room temperature to allow the ternary complex to form.

  • Prepare a mix of anti-GST Acceptor beads and anti-FLAG Donor beads in the assay buffer. Add this bead mixture to all wells.

  • Incubate the plate in the dark for 1 hour at room temperature.

  • Read the plate on an AlphaLISA-compatible plate reader, measuring the signal at 615 nm.

3. Data Analysis:

  • Plot the AlphaLISA signal against the PROTAC concentration.

  • The resulting bell-shaped curve is characteristic of PROTAC-induced complex formation, where the signal decreases at high concentrations due to the "hook effect" (formation of binary complexes outcompeting ternary ones).

Ubiquitination Assays

Following ternary complex formation, the key catalytic event is the ubiquitination of the target protein. Assays that directly measure this modification provide strong evidence of a functional PROTAC-E3 ligase interaction.

Assay Principle Throughput Key Outputs Advantages Limitations
Western Blot Immunoprecipitation of the target protein followed by immunoblotting with an anti-ubiquitin antibody to detect polyubiquitin chains.LowQualitative/semi-quantitative detection of ubiquitinationDirect and widely accessible technique.Low throughput; requires specific antibodies; can be difficult to quantify.
ELISA-based (e.g., DELFIA) Sandwich ELISA format where the target protein is captured and ubiquitination is detected with a labeled anti-ubiquitin antibody.HighQuantitative measurement of ubiquitinationHigh throughput; more quantitative than Western Blot.Requires specific antibody pairs; indirect measurement.
In Vitro Ubiquitination Kits Reconstituted biochemical assay with purified E1, E2, E3, target protein, ATP, and labeled ubiquitin (e.g., Biotin-Ub). Detection via methods like AlphaLISA.HighQuantitative ubiquitination activity (UbMax)Controlled, defined system; allows for screening and comparing PROTACs against different E3 ligases.In vitro results may not fully translate to cellular context.
NanoBRET™ Ubiquitination Assay Live-cell BRET assay measuring the proximity of a NanoLuc-tagged POI and a fluorescently-labeled HaloTag-Ubiquitin.HighReal-time, live-cell ubiquitination kineticsMeasures ubiquitination in a native cellular environment; highly sensitive.Requires extensive cell line engineering (CRISPR tagging).

Protein Degradation Assays

The ultimate goal of a PROTAC is to reduce the cellular levels of a target protein. Measuring the extent and rate of protein degradation is the most critical indicator of PROTAC efficacy.

Assay Principle Throughput Key Outputs Advantages Limitations
Western Blot Quantification of target protein levels in cell lysates after PROTAC treatment, normalized to a loading control.LowDC50, Dmax, degradation kineticsGold standard for confirming degradation; provides molecular weight specificity.Low throughput; semi-quantitative; labor-intensive.
Automated Western / In-Cell Western Automated capillary-based westerns or immunofluorescence-based quantification of protein levels directly in microplates.Medium-HighDC50, DmaxHigher throughput than traditional westerns; more quantitative.May have lower specificity; requires specialized equipment.
Mass Spectrometry (MS) Global proteomic analysis to quantify changes in the target protein level and identify off-target degradation effects.Low-MediumComprehensive on- and off-target degradation profileUnbiased, global view of proteome changes; highly sensitive and specific.Technically complex; expensive; lower throughput for targeted analysis.
NanoLuc®/HiBiT Reporter Assays The target protein is tagged with a bright luciferase (NanoLuc or HiBiT). Degradation is measured as a loss of luminescence in live cells.HighReal-time degradation kinetics, DC50, DmaxLive-cell, real-time measurement; extremely sensitive; high throughput.Requires CRISPR/Cas9 to tag the endogenous protein to avoid artifacts.
Featured Protocol: Western Blot for PROTAC-Induced Degradation

This protocol outlines the standard method for measuring protein degradation in cultured cells.

1. Cell Treatment:

  • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.

2. Lysate Preparation:

  • Wash the cells twice with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer containing protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration and prepare them with Laemmli sample buffer.

  • Boil samples at 95°C for 5-10 minutes.

  • Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane overnight at 4°C with a primary antibody against the target protein.

  • Wash the membrane, then incubate for 1 hour with an HRP-conjugated secondary antibody.

  • Wash the membrane again and apply an ECL substrate to visualize the protein bands.

4. Data Analysis:

  • Capture the chemiluminescent signal using an imaging system.

  • Quantify the band intensity for the target protein and a loading control (e.g., GAPDH, β-actin) using densitometry software.

  • Calculate the percentage of remaining protein relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Cellular Health and Cytotoxicity Assays

After confirming target degradation, it is important to assess the PROTAC's effect on cell viability. This helps distinguish between targeted cell killing (in oncology) and unintended toxicity.

Assay Principle Throughput Key Outputs Advantages Limitations
Metabolic Assays (MTT, CCK-8, CTG) Measure metabolic activity (e.g., mitochondrial reductase activity or ATP levels) as an indicator of cell viability.HighIC50, GI50Simple, rapid, and inexpensive; well-suited for HTS.Indirect measure of cell death; can be confounded by changes in metabolic rate.
Apoptosis Assays (Caspase-Glo, Annexin V) Detect markers of programmed cell death, such as caspase-3/7 activity or phosphatidylserine exposure on the cell surface.Medium-HighQuantification of apoptotic cellsProvides mechanistic insight into the mode of cell death.May not capture other forms of cell death (e.g., necrosis).

Relationship Between Key PROTAC Parameters

The data gathered from these diverse assays are interconnected. Strong ternary complex formation and efficient ubiquitination are prerequisites for potent protein degradation, which in turn drives the desired functional outcome.

PROTAC_Parameter_Relationships cluster_assays Ternary_Complex Ternary Complex Formation & Stability (High Cooperativity) Ubiquitination Efficient Target Ubiquitination Ternary_Complex->Ubiquitination Leads to Degradation Potent Protein Degradation (Low DC50, High Dmax) Ubiquitination->Degradation Marks for Cell_Effect Desired Cellular Outcome (e.g., Selective Cytotoxicity) Degradation->Cell_Effect Causes Assay1 SPR, AlphaLISA Assay1->Ternary_Complex Assay2 Ubiquitination Assays Assay2->Ubiquitination Assay3 Western Blot, MS Assay3->Degradation Assay4 Viability/Apoptosis Assays Assay4->Cell_Effect

Caption: The logical link between key PROTAC validation parameters.

Conclusion

Validating the activity of an this compound-containing PROTAC requires a suite of orthogonal in vitro assays. No single experiment can capture the full picture of a PROTAC's mechanism of action. Biochemical and biophysical assays like SPR and AlphaLISA are invaluable for understanding the molecular interactions driving ternary complex formation. However, these must be complemented with cell-based methods such as NanoBRET and Western blotting to confirm target engagement, degradation, and functional consequences in a biologically relevant context. By systematically applying the assays described in this guide, researchers can build a comprehensive data package to confidently advance the most promising PROTAC candidates in the drug discovery pipeline.

References

The Influence of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules co-opt the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical determinant of a PROTAC's success is the linker connecting the target-binding ligand to the E3 ligase-recruiting moiety. Among the various linker types, polyethylene glycol (PEG) linkers are frequently utilized due to their favorable physicochemical properties, including hydrophilicity and biocompatibility.[1][2] This guide provides a comparative analysis of PROTACs with varying PEG linker lengths, supported by experimental data, to inform rational PROTAC design.

The linker is not merely a spacer but plays a pivotal role in the efficacy of a PROTAC by influencing the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1][3] The length of the PEG linker is a critical parameter that dictates the spatial arrangement of the target protein and the E3 ligase.[3] An optimal linker length is crucial; a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might lead to a non-productive complex.

Quantitative Comparison of PROTAC Performance with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by its degradation potency (DC50), the concentration at which 50% of the target protein is degraded, and its maximum degradation (Dmax), the highest percentage of protein degradation achievable. The following tables summarize quantitative data from studies comparing PROTACs with different PEG linker lengths against various protein targets.

Table 1: Impact of PEG Linker Length on Bromodomain-containing protein 4 (BRD4) Degradation

LinkerDC50 (nM)Dmax (%)
PEG35585
PEG42095
PEG515>98
PEG63092

Table 2: Influence of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 3: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation

PROTACLinker Length (atoms)DC50 (nM)
Compound A< 11Inactive
Compound B (18-atom linker)~6

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Recruitment Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation Ub Ubiquitin Ub->Ubiquitination

PROTAC Mechanism of Action

Western_Blot_Workflow start Start: Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (Western Blot) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50 & Dmax) detection->analysis end End analysis->end

Experimental Workflow for Western Blot

Detailed Experimental Protocols

Western Blotting for Protein Degradation (DC50/Dmax Determination)

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

a. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest.

  • Allow cells to adhere overnight.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

b. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

c. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations of all samples.

  • Denature the proteins by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Repeat the antibody incubation steps for a loading control protein (e.g., GAPDH or β-actin).

d. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot the data to determine the DC50 and Dmax values.

Cell Viability Assay (MTS Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment to determine the IC50 value.

a. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at an appropriate density.

  • Allow cells to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

b. MTS Reagent Addition and Incubation:

  • Add MTS reagent to each well.

  • Incubate the plate for 1-4 hours at 37°C.

c. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 490 nm using a microplate reader.

  • Subtract the background absorbance from all readings.

  • Plot the absorbance values against the PROTAC concentration to determine the IC50 value.

Biophysical Assays for Binding Affinity

a. Surface Plasmon Resonance (SPR): SPR is used to measure the kinetics and affinity of binary (PROTAC to target protein or E3 ligase) and ternary complex formation.

  • Immobilize the E3 ligase on a sensor chip.

  • For binary analysis, flow different concentrations of the PROTAC over the chip.

  • For ternary analysis, pre-incubate the PROTAC with a saturating concentration of the target protein before flowing the mixture over the chip.

  • Analyze the sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.

b. Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interactions.

  • For binary titration, titrate the PROTAC into a solution containing either the target protein or the E3 ligase.

  • For ternary titration, titrate the PROTAC into a solution containing a pre-formed complex of the target protein and E3 ligase.

  • Analyze the resulting thermograms to determine the thermodynamic parameters of binding.

Cellular Target Engagement and Ternary Complex Formation (NanoBRET™ Assay)

The NanoBRET™ assay is a live-cell method to quantify target engagement and ternary complex formation.

a. Target Engagement:

  • Cells are engineered to express the target protein fused to a NanoLuc® luciferase.

  • A fluorescent tracer that binds to the target protein is added to the cells.

  • The PROTAC is then added, which competes with the tracer for binding to the target protein, resulting in a decrease in the BRET signal.

b. Ternary Complex Formation:

  • The target protein is fused to NanoLuc® luciferase, and the E3 ligase is fused to a HaloTag® protein labeled with a fluorescent ligand.

  • The addition of an effective PROTAC brings the donor (NanoLuc®) and acceptor (HaloTag®) into close proximity, leading to an increase in the BRET signal.

Conclusion

The length of the PEG linker is a critical parameter in the design of effective PROTACs. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, necessitating empirical evaluation of a range of linker lengths for each new system. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies, enabling researchers to rationally design and optimize PROTACs with improved efficacy and drug-like properties.

References

Cleavable vs. Non-Cleavable Linkers in PROTAC Design: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of the linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. A key decision in this design process is the choice between a cleavable and a non-cleavable linker. This guide provides an objective comparison of these two strategies, supported by available data and detailed experimental methodologies, to aid researchers in making informed decisions for their PROTAC development programs.

At a Glance: Cleavable vs. Non-Cleavable Linkers

FeatureCleavable LinkersNon-Cleavable Linkers
Mechanism of Action The PROTAC is cleaved intracellularly, releasing a more active or targeted molecule.The PROTAC molecule remains intact to form the ternary complex.
Primary Application Targeted delivery ("pro-PROTACs"), enhancing cell or tissue selectivity.General protein degradation.
Key Advantage Potential for reduced off-target toxicity and improved therapeutic window.Greater stability and more predictable pharmacology.
Key Disadvantage Potential for premature cleavage leading to off-target effects or inactivation.Can have less favorable physicochemical properties due to larger size and polarity.
Design Complexity Higher, requires incorporation of a specific cleavage motif.Lower, focus is on optimizing length, rigidity, and physicochemical properties.

Delving Deeper: A Head-to-Head Comparison

Non-Cleavable Linkers: The Workhorse of PROTACs

Non-cleavable linkers are the most common type used in PROTAC design. Their primary role is to tether the two ligands at an optimal distance and orientation to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The stability of this linker is paramount; its degradation would lead to the inactivation of the PROTAC.

The design of non-cleavable linkers focuses on optimizing several key parameters:

  • Length: A linker that is too short may cause steric hindrance, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into proximity for ubiquitination.[1]

  • Composition: The chemical makeup of the linker, such as the inclusion of polyethylene glycol (PEG) or alkyl chains, influences the PROTAC's solubility, cell permeability, and metabolic stability.[][3]

  • Rigidity: More rigid linkers, often containing cyclic structures like piperazine or piperidine, can pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially improving potency and pharmacokinetic properties.[][3]

The success of a non-cleavable linker is ultimately determined by its ability to support a stable ternary complex, leading to efficient ubiquitination and subsequent degradation of the target protein.

Cleavable Linkers: A Strategy for Targeted Activation

Cleavable linkers are designed to be broken under specific physiological conditions, offering a "pro-PROTAC" strategy. This approach is particularly useful for enhancing the selectivity of a PROTAC for a particular cell type or tissue, thereby minimizing off-target effects. The active PROTAC is released only in the target environment where the cleaving stimulus is present.

Several types of cleavable linkers have been explored in PROTAC design, each responding to a different intracellular trigger:

Cleavage-TriggerLinker TypeMechanism of Action
Enzymes Esterase-sensitive (e.g., ester bond)Cleaved by intracellular esterases, which can be overexpressed in cancer cells.
pH Acid-labile (e.g., hydrazone)Cleaved in the acidic environment of endosomes or lysosomes.
Redox Environment Glutathione (GSH)-sensitive (e.g., disulfide bond)Cleaved by the high intracellular concentration of glutathione, particularly in the tumor microenvironment.

Case Study: Folate-Caged PROTACs

A notable example of a cleavable linker strategy is the development of folate-caged PROTACs for cancer therapy. In this design, a folate group is attached to the PROTAC via a cleavable linker. Since many cancer cells overexpress the folate receptor (FOLR1), the folate-caged PROTAC is preferentially taken up by these cells. Once inside, the linker is cleaved by intracellular enzymes like hydrolases and reductases, releasing the active PROTAC to degrade its target protein. This strategy has been shown to achieve FOLR1-dependent degradation of target proteins, demonstrating the potential for tissue-selective protein degradation.

Visualizing the Mechanisms

PROTAC_Mechanisms cluster_non_cleavable Non-Cleavable PROTAC cluster_cleavable Cleavable PROTAC (Pro-PROTAC) NC_PROTAC Non-Cleavable PROTAC NC_Ternary Ternary Complex (Stable) NC_PROTAC->NC_Ternary Binds NC_Target Target Protein NC_Target->NC_Ternary NC_E3 E3 Ligase NC_E3->NC_Ternary NC_Ub Ubiquitination NC_Ternary->NC_Ub NC_Degradation Degradation NC_Ub->NC_Degradation C_PROTAC Cleavable PROTAC (Inactive/Targeted) C_Active_PROTAC Active PROTAC C_PROTAC->C_Active_PROTAC Cleavage C_Stimulus Intracellular Stimulus (e.g., Enzymes, pH, GSH) C_Stimulus->C_PROTAC C_Ternary Ternary Complex C_Active_PROTAC->C_Ternary Binds C_Target Target Protein C_Target->C_Ternary C_E3 E3 Ligase C_E3->C_Ternary C_Ub Ubiquitination C_Ternary->C_Ub C_Degradation Degradation C_Ub->C_Degradation

Caption: Mechanisms of action for non-cleavable and cleavable PROTACs.

Quantitative Data Summary

Direct quantitative comparisons of cleavable versus non-cleavable linkers for the same PROTAC system are limited in the current literature. However, the efficacy of individual PROTACs is typically assessed using the following parameters:

ParameterDescriptionTypical Assay
DC50 The concentration of a PROTAC that induces 50% degradation of the target protein.Western Blot, In-Cell Western, Mass Spectrometry
Dmax The maximum percentage of target protein degradation achieved.Western Blot, In-Cell Western, Mass Spectrometry
t1/2 of Degradation The time required to achieve 50% of the maximal degradation.Time-course Western Blot or other degradation assays
Ternary Complex Kd The dissociation constant for the ternary complex, indicating its stability.Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)
Pharmacokinetics (PK) Parameters such as half-life, clearance, and bioavailability.In vivo animal studies with LC-MS/MS analysis

For example, the orally bioavailable ER degrader ARV-471, which utilizes a non-cleavable linker, demonstrated a DC50 value of 1.8 nM in MCF7 cells. In studies of folate-caged PROTACs with cleavable linkers, degradation of the target protein was shown to be dependent on the expression of the folate receptor, highlighting the targeted nature of the approach.

Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Degradation

This is a standard method to quantify the degradation of a target protein following PROTAC treatment.

Workflow Diagram:

Western_Blot_Workflow A Cell Seeding B PROTAC Treatment (Dose-response & Time-course) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Imaging & Densitometry G->H I Data Analysis (DC50 & Dmax Calculation) H->I

Caption: Workflow for assessing PROTAC-induced protein degradation via Western Blot.

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay kit to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Protocol 2: Isothermal Titration Calorimetry (ITC) for Ternary Complex Stability

ITC measures the heat changes associated with binding events, allowing for the determination of the dissociation constant (Kd) of the ternary complex.

Workflow Diagram:

ITC_Workflow A Prepare Protein & PROTAC Solutions B Load PROTAC into Syringe A->B C Load Target Protein & E3 Ligase into Cell A->C D Titrate PROTAC into Cell B->D C->D E Measure Heat Changes D->E F Data Analysis (Binding Isotherm & Kd Calculation) E->F

Caption: Workflow for measuring ternary complex stability using Isothermal Titration Calorimetry.

Methodology:

  • Sample Preparation: Prepare purified solutions of the target protein, the E3 ligase, and the PROTAC in a matched buffer.

  • Instrument Setup: Load the PROTAC solution into the injection syringe of the ITC instrument. Load the solution containing the target protein and the E3 ligase into the sample cell.

  • Titration: Perform a series of injections of the PROTAC into the sample cell while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

Concluding Remarks

The choice between a cleavable and a non-cleavable linker in PROTAC design is highly dependent on the therapeutic goal. Non-cleavable linkers are a robust and straightforward choice for achieving potent protein degradation, with a primary focus on optimizing the stability and efficiency of ternary complex formation. Cleavable linkers, on the other hand, offer a more sophisticated strategy for targeted drug delivery, with the potential to significantly improve the therapeutic index by enhancing cell and tissue selectivity. As the field of targeted protein degradation continues to evolve, further research into novel linker designs and direct comparative studies will be crucial for unlocking the full therapeutic potential of PROTACs.

References

The Influence of Linker Composition on PROTAC Efficacy: A Comparative Analysis of PEG-Based and Rigid Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring flexible polyethylene glycol (PEG)-based linkers versus those with rigid linker structures, supported by experimental data.

The design of the linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. This guide provides a comparative analysis of two successful PROTACs with distinct linker philosophies: a preclinical Bromodomain-containing protein 4 (BRD4)-targeting PROTAC employing a flexible PEG-based linker, and the clinically advanced Androgen Receptor (AR) degrader, Bavdegalutamide (ARV-110), which utilizes a rigid piperidine-piperazine linker.

Performance Comparison

The following table summarizes the key performance metrics of a representative BRD4-targeting PROTAC with a PEG linker and ARV-110.

Parameter BRD4-Targeting PROTAC (with PEG Linker) ARV-110 (Bavdegalutamide) Reference
Target Protein Bromodomain-containing protein 4 (BRD4)Androgen Receptor (AR)[1][2]
E3 Ligase Recruited Cereblon (CRBN)Cereblon (CRBN)[1][2]
Linker Type Flexible (e.g., 2-unit PEG chain)Rigid (piperidine-piperazine)[3]
DC50 ~0.75 nM (in MV4-11 cells)~1 nM (in VCaP cells)
Dmax >95% (in MV4-11 cells)>90%
Cell Line for Data MV4-11 (Human B-cell leukemia)VCaP (Human prostate cancer)

Case Study 1: A BRD4-Targeting PROTAC with a Flexible PEG-Based Linker

Several preclinical studies have demonstrated the successful use of PEG linkers in the development of potent BRD4 degraders. These flexible linkers can enhance solubility and are thought to allow for a greater degree of conformational freedom, facilitating the formation of a productive ternary complex. One such example is a potent BRD4 degrader utilizing a PEG-based linker to connect a JQ1-based warhead to a CRBN ligand. This PROTAC demonstrates sub-nanomolar DC50 values and achieves near-complete degradation of BRD4 in cancer cell lines.

Case Study 2: ARV-110 (Bavdegalutamide) - A Clinically Advanced PROTAC with a Rigid Linker

ARV-110 (Bavdegalutamide) is a first-in-class, orally bioavailable PROTAC designed to target the Androgen Receptor for degradation. It is currently in clinical trials for the treatment of metastatic castration-resistant prostate cancer. A key structural feature of ARV-110 is its short, rigid piperidine-piperazine linker. This rigid design is believed to pre-organize the molecule into a bioactive conformation, potentially reducing the entropic penalty of forming the ternary complex and contributing to its high potency and favorable pharmacokinetic properties. ARV-110 has shown robust preclinical activity, including potent degradation of wild-type and mutant AR, and has demonstrated clinical benefit in patients.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC mechanism of action and a typical experimental workflow for assessing PROTAC efficacy.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Recruits Ub Ubiquitin POI_bound POI Ub->POI_bound Ubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation POI_bound->Proteasome Targeting PROTAC_bound PROTAC POI_bound->PROTAC_bound PROTAC_bound->PROTAC Recycled E3_bound E3 Ligase PROTAC_bound->E3_bound

PROTAC Mechanism of Action

Western_Blot_Workflow Western Blot Experimental Workflow start Start cell_culture Cell Culture & Treatment (e.g., MV4-11 or VCaP cells with PROTAC) start->cell_culture lysis Cell Lysis & Protein Extraction cell_culture->lysis quantification Protein Quantification (e.g., BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane (e.g., PVDF) sds_page->transfer blocking Blocking (e.g., 5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-BRD4 or anti-AR) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry to determine DC50/Dmax) detection->analysis end End analysis->end

Western Blot Experimental Workflow

Detailed Experimental Protocols

Western Blot Analysis for PROTAC-Mediated Protein Degradation

Objective: To quantify the degradation of a target protein (e.g., BRD4 or AR) following treatment with a PROTAC.

Materials:

  • Cell lines (e.g., MV4-11 for BRD4, VCaP for AR)

  • PROTAC of interest and vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies (specific for the target protein and a loading control, e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells at an appropriate density in multi-well plates. After 24 hours, treat the cells with increasing concentrations of the PROTAC or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.

  • Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again with TBST and then apply the chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

Objective: To measure the binding kinetics and affinity of the PROTAC-induced ternary complex (Target Protein-PROTAC-E3 Ligase).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Purified recombinant target protein (e.g., BRD4) and E3 ligase complex (e.g., VHL-ElonginB-ElonginC or DDB1-CRBN)

  • PROTAC of interest

  • SPR running buffer

  • Immobilization reagents

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase complex onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to measure the binary binding kinetics (ka, kd) and affinity (KD).

    • Separately, inject a series of concentrations of the target protein over a surface with immobilized PROTAC (or vice versa) to determine their binary interaction parameters.

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

    • Inject these solutions over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) for the ternary complex formation.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinity of the PROTAC to the target protein in the absence and presence of the E3 ligase. A value of α > 1 indicates positive cooperativity.

Conclusion

The choice of linker is a critical parameter in PROTAC design, with both flexible PEG-based linkers and rigid linkers demonstrating the ability to yield highly potent and effective degraders. The optimal linker strategy is target-dependent and often requires empirical optimization. While flexible linkers may offer advantages in terms of solubility and conformational sampling, rigid linkers can provide a pre-organized conformation that may lead to improved potency and pharmacokinetic properties, as exemplified by the clinical success of ARV-110. The case studies and experimental protocols presented in this guide provide a framework for the rational design and evaluation of next-generation PROTACs.

References

Safety Operating Guide

Proper Disposal of m-PEG2-amido-Ph-NH2: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe and compliant disposal of m-PEG2-amido-Ph-NH2, ensuring the protection of personnel and the environment.

For researchers, scientists, and drug development professionals handling this compound, a PEG-based PROTAC linker, adherence to proper disposal protocols is paramount. While this compound and its derivatives are generally not classified as hazardous materials, responsible waste management is a critical component of laboratory safety and regulatory compliance. This guide provides a procedural framework for the appropriate disposal of this compound.

Immediate Safety and Handling Precautions

Prior to disposal, ensure that all personnel handling the material are equipped with standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area to minimize inhalation exposure. In case of a spill, absorb the material with an inert substance such as vermiculite or sand, and place it in a designated chemical waste container. Do not flush spills down the drain.

Step-by-Step Disposal Protocol

The disposal of this compound should be approached with the understanding that while it is not typically categorized as hazardous, it must be managed as chemical waste. Local and institutional regulations are the ultimate authority; always consult your organization's Environmental Health and Safety (EHS) department for specific requirements.

  • Waste Identification and Segregation:

    • Identify the waste as non-hazardous chemical waste.

    • Segregate this compound waste from other waste streams, particularly from hazardous materials. Cross-contamination can render the entire container of waste hazardous, leading to more complex and costly disposal procedures.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled waste container.

    • The label should include the full chemical name: "this compound" and indicate that it is "non-hazardous waste."

  • Accumulation and Storage:

    • Store the waste container in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is cool and dry.

  • Disposal Request and Collection:

    • When the container is full or ready for disposal, follow your institution's established procedures for chemical waste pickup.

    • This typically involves submitting a request to the EHS department or a licensed chemical waste disposal contractor.

Note: Never dispose of this compound in the regular trash or down the sanitary sewer unless explicitly permitted by your institution's EHS guidelines. While some non-hazardous, water-soluble chemicals may be approved for sewer disposal, this requires formal verification.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes key information regarding the properties and disposal of this compound.

ParameterValue/InformationSource
Chemical Name This compoundN/A
CAS Number 1284417-66-8[1]
Molecular Formula C12H18N2O3[1]
Molecular Weight 238.28 g/mol [1]
Hazard Classification Not generally classified as a hazardous substance.N/A
Primary Disposal Route Collection by a licensed chemical waste disposal contractor.N/A
Secondary Disposal Considerations Consult institutional EHS for potential for sewer or trash disposal if deemed non-hazardous and permissible by local regulations.N/A

Disposal Decision Workflow

The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.

DisposalWorkflow start Start: Have this compound Waste consult_sds Consult Safety Data Sheet (SDS) and Institutional Guidelines start->consult_sds is_hazardous Is it classified as hazardous waste? consult_sds->is_hazardous hazardous_disposal Follow Hazardous Chemical Waste Procedures is_hazardous->hazardous_disposal Yes non_hazardous_disposal Treat as Non-Hazardous Chemical Waste is_hazardous->non_hazardous_disposal No end End: Waste Disposed hazardous_disposal->end check_local_rules Check Local and Institutional Regulations non_hazardous_disposal->check_local_rules sewer_trash_allowed Sewer or Trash Disposal Permitted? check_local_rules->sewer_trash_allowed sewer_trash_disposal Dispose via Approved Method (Sewer/Trash with copious water) sewer_trash_allowed->sewer_trash_disposal Yes chemical_waste_collection Collect in Labeled Container for Chemical Waste Pickup sewer_trash_allowed->chemical_waste_collection No sewer_trash_disposal->end chemical_waste_collection->end

Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, fostering a secure research environment and upholding environmental responsibility.

References

Personal protective equipment for handling m-PEG2-amido-Ph-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling m-PEG2-amido-Ph-NH2, a PROTAC (Proteolysis Targeting Chimera) linker. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity. While polyethylene glycol (PEG) derivatives are generally considered to have low toxicity, the toxicological properties of this specific compound have not been thoroughly investigated.[1][2] Therefore, caution is paramount. The presence of an aromatic amine functional group warrants careful handling to minimize exposure.

I. Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound in a laboratory setting. This is based on general best practices for handling chemicals with unknown toxicological profiles and the potential hazards associated with aromatic amines.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.[3][4][5]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact. Breakthrough times for aromatic amines can vary, so double-gloving may be appropriate for prolonged handling.
Body Protection Laboratory coat.Provides a removable barrier in case of a spill.
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.Use a NIOSH-approved respirator if there is a risk of generating dust or aerosols.

II. Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to use.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The recommended storage condition is often at -5°C to maintain stability.

  • Keep the container tightly closed.

2. Preparation and Weighing:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Before weighing, ensure all necessary PPE is donned correctly.

  • Use a dedicated and clean spatula and weighing vessel.

  • Handle the compound gently to avoid creating dust.

3. Dissolution and Use in Experiments:

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

  • If the compound is to be used in solution, ensure the solvent is compatible and that the reaction is carried out in appropriate glassware within a fume hood.

  • The amino group can react with carboxylic acids, activated NHS esters, and carbonyls.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Solid Waste:

    • Collect any unused solid this compound in a designated, labeled chemical waste container.

    • Contaminated items such as weighing paper, gloves, and pipette tips should also be placed in this container.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a labeled hazardous waste container.

    • Do not dispose of this chemical down the drain.

  • Spill Cleanup:

    • In the event of a spill, evacuate the immediate area if necessary.

    • For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

    • Place the absorbed material into a sealed, labeled container for chemical waste disposal.

    • Ensure the spill area is thoroughly cleaned and decontaminated.

IV. Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Don PPE Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh Compound Weigh Compound Prepare Fume Hood->Weigh Compound Dissolve in Solvent Dissolve in Solvent Weigh Compound->Dissolve in Solvent Perform Experiment Perform Experiment Dissolve in Solvent->Perform Experiment Collect Solid Waste Collect Solid Waste Perform Experiment->Collect Solid Waste Solid Waste Collect Liquid Waste Collect Liquid Waste Perform Experiment->Collect Liquid Waste Liquid Waste

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.